RTC-5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJMNDDVVEPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Coronavirus Replicase-Transcriptase Complex (RTC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The coronavirus replicase-transcriptase complex (RTC) is a sophisticated molecular machinery essential for the replication and transcription of the viral RNA genome. Assembling in the cytoplasm of infected host cells, the RTC is a primary target for antiviral drug development due to its central role in the viral life cycle. This guide provides a detailed overview of the mechanism of action of the coronavirus RTC, with a focus on its core components, enzymatic activities, and interactions with host cell factors. We present quantitative data on RTC-associated enzymatic activities, detailed experimental protocols for studying the complex, and visualizations of key signaling pathways.
Core Components and Assembly of the Replicase-Transcriptase Complex
The coronavirus RTC is a multi-protein complex primarily composed of non-structural proteins (nsps) encoded by the large ORF1a and ORF1b of the viral genome. The translation of these open reading frames produces two large polyproteins, pp1a and pp1ab, which are subsequently cleaved by viral proteases, nsp3 (papain-like protease, PLpro) and nsp5 (3C-like protease, 3CLpro or main protease, Mpro), into 16 mature nsps.[1]
Several of these nsps assemble to form the core RTC. The key enzymatic components include:
-
nsp12 (RNA-dependent RNA polymerase, RdRp): The central catalytic subunit responsible for synthesizing new viral RNA.
-
nsp13 (Helicase): An ATP-dependent helicase that unwinds RNA secondary structures, facilitating replication and transcription.
-
nsp14 (Exoribonuclease, ExoN): Possesses 3'-to-5' exoribonuclease activity, which is crucial for proofreading and maintaining the fidelity of RNA synthesis. This proofreading capability is unique among RNA viruses and is thought to be necessary for replicating the large coronavirus genome.
-
nsp10: A cofactor that stimulates the exoribonuclease activity of nsp14.[2]
-
nsp7 and nsp8: Act as cofactors for nsp12, enhancing its processivity.
The assembly of the RTC is a highly regulated process that occurs on modified host cell membranes, specifically double-membrane vesicles (DMVs) derived from the endoplasmic reticulum. These DMVs are thought to provide a scaffold for the RTC and create a microenvironment conducive to viral RNA synthesis, while also potentially shielding the viral RNA from host innate immune sensors.
Mechanism of Action: RNA Replication and Transcription
The primary function of the RTC is to orchestrate the replication of the viral genomic RNA (gRNA) and the transcription of a nested set of subgenomic mRNAs (sgRNAs).
2.1. Genome Replication:
-
Negative-Strand Synthesis: The RTC uses the positive-sense gRNA as a template to synthesize a full-length negative-sense RNA intermediate.
-
Positive-Strand Synthesis: The newly synthesized negative-sense RNA then serves as a template for the production of new positive-sense gRNAs.
2.2. Subgenomic mRNA Transcription:
Coronavirus transcription is a discontinuous process that generates a 3' co-terminal nested set of sgRNAs. This process involves a template-switching mechanism guided by transcription-regulating sequences (TRSs) located at the 5' end of the genome (TRS-L) and preceding each structural and accessory gene body (TRS-B). During negative-strand RNA synthesis, the RTC pauses at a TRS-B and may disengage, carrying the nascent negative-strand RNA, and then re-engage at the 5' TRS-L to complete the synthesis of a subgenomic negative-strand template. These sgRNA templates are then used to produce the various sgRNAs, each of which is typically translated to produce a specific viral protein.
Quantitative Data on RTC-Associated Enzymatic Activities
The enzymatic activities of the core components of the RTC have been characterized in vitro. The following table summarizes key kinetic parameters for the exoribonuclease activity of nsp14.
| Enzyme Complex | Substrate | kcat (s⁻¹) | Km (nM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Activity (with nsp10) |
| nsp14 | RNA | - | - | - | - |
| nsp10/nsp14 | RNA | - | - | - | ~260 [2] |
Note: Specific kcat and Km values for SARS-CoV-2 nsp14 are not consistently reported across the literature, but the stimulatory effect of nsp10 is a well-established quantitative finding.
Interaction with Host Cell Signaling Pathways
The coronavirus RTC does not operate in isolation. It actively interacts with and manipulates host cell signaling pathways, particularly the innate immune system, to create a favorable environment for viral replication.
Upon infection, viral RNA, including double-stranded RNA (dsRNA) replication intermediates, can be recognized by host pattern recognition receptors (PRRs) such as RIG-I and MDA5. This recognition triggers a signaling cascade that leads to the production of type I and type III interferons (IFNs) and pro-inflammatory cytokines.
However, coronaviruses have evolved mechanisms to evade or antagonize these responses. Several nsps have been shown to interfere with different stages of the innate immune signaling pathway. For example, nsp1 can suppress host gene expression, while other nsps can interfere with the signaling molecules involved in IFN production and signaling.
Below are diagrams illustrating the host innate immune signaling pathway and the points of interference by coronavirus proteins.
Caption: Host innate immune signaling pathway upon viral RNA recognition.
Caption: Antagonism of host innate immunity by coronavirus nsps.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the coronavirus RTC.
5.1. In Vitro Reconstitution of the RTC Core Machinery
This protocol describes the expression and purification of the core components of the RTC (nsp7, nsp8, and nsp12) and their assembly into a functional complex.
Materials:
-
Expression vectors for nsp7, nsp8, and nsp12 (e.g., pET-based vectors for E. coli expression)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Expression: Transform E. coli with the expression vectors for each protein separately. Grow the cultures at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.
-
Tag Cleavage (Optional): If the proteins have a cleavable His-tag, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.
-
Size-Exclusion Chromatography: Further purify the proteins by size-exclusion chromatography to remove aggregates and any remaining impurities.
-
Complex Reconstitution: Mix the purified nsp7, nsp8, and nsp12 in a specific molar ratio (e.g., 2:2:1 for nsp7:nsp8:nsp12) and incubate on ice for 30 minutes to allow for complex formation.
-
Purity and Concentration: Assess the purity of the reconstituted complex by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay (e.g., Bradford assay).
5.2. In Vitro RNA Synthesis Assay
This assay measures the RNA polymerase activity of the reconstituted RTC.
Materials:
-
Reconstituted RTC
-
RNA template (e.g., a short synthetic RNA with a known sequence)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)
-
NTPs (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling) or a fluorescently labeled NTP
-
RNase inhibitor
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea)
-
Gel loading buffer (e.g., formamide-based)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template, and NTPs (including the labeled NTP).
-
Initiation: Add the reconstituted RTC to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the desired separation is achieved.
-
Detection: For radiolabeled products, expose the gel to a phosphor screen and visualize the bands using a phosphorimager. For fluorescently labeled products, visualize the bands using a gel imager with the appropriate excitation and emission filters. The size of the product band will indicate the extent of RNA synthesis.
Caption: Workflow for an in vitro RNA synthesis assay.
5.3. Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol is used to investigate interactions between viral nsps or between viral nsps and host proteins in infected cells.
Materials:
-
Virus-infected cells
-
Lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)
-
Antibody specific to the "bait" protein (e.g., anti-nsp12)
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Control IgG antibody (from the same species as the specific antibody)
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Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the virus-infected cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody specific to the bait protein overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected interacting "prey" proteins. Mass spectrometry can also be used to identify unknown interacting partners.
Conclusion
The coronavirus RTC is a complex and highly efficient molecular machine that is fundamental to the viral life cycle. Its multifaceted enzymatic activities and its intricate interactions with host cell factors make it a prime target for the development of antiviral therapies. A thorough understanding of the mechanism of action of the RTC, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of novel inhibitors that can combat current and future coronavirus threats.
References
An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)
A Note to the Reader: The initial request for information on "RTC-5" did not yield publicly available data corresponding to a specific therapeutic agent. Therefore, this guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Oseltamivir (marketed as Tamiflu®) , a well-documented antiviral drug, to serve as a representative example of the requested in-depth technical content.
Executive Summary
Oseltamivir is an orally administered antiviral medication used for the treatment and prevention of influenza A and B viruses.[1] Developed by Gilead Sciences and later commercialized by Roche, oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is crucial for the release and spread of new viral particles from infected host cells.[2][4] The synthesis of oseltamivir has been a significant focus of research, with the most common industrial route starting from shikimic acid, a natural product.[5] This guide details the discovery, synthesis pathway, mechanism of action, and key experimental data related to oseltamivir.
Discovery and Development
The development of oseltamivir was a landmark in rational drug design, leveraging the known structure of the influenza virus neuraminidase enzyme.
-
Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences initiated a program to develop an orally bioavailable neuraminidase inhibitor.[6] Their research was built upon the understanding that the neuraminidase enzyme plays a critical role in the influenza virus life cycle by cleaving sialic acid residues on the host cell surface, which facilitates the release of newly formed virions.[2][4]
-
Structure-Based Drug Design: Utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, researchers designed a series of carbocyclic compounds as potential inhibitors.[6] This structure-based approach led to the identification of GS 4104, which was later named oseltamivir.
-
Licensing and Commercialization: In 1996, Gilead Sciences exclusively licensed the patents for oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche brought the drug to market under the trade name Tamiflu®.
Synthesis Pathway of Oseltamivir from Shikimic Acid
The commercial synthesis of oseltamivir predominantly starts from (-)-shikimic acid, a naturally occurring compound extracted from Chinese star anise or produced through fermentation by engineered E. coli.[5] The synthesis is a multi-step process that requires careful control of stereochemistry.[5]
Key Stages of Synthesis:
-
Esterification and Protection: Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at positions 3 and 4 are then protected, often as a pentylidene acetal.[5]
-
Mesylation: The remaining hydroxyl group at position 5 is activated by mesylation.[5]
-
Epoxidation: Treatment with a base leads to the formation of an epoxide.[5]
-
Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide nucleophile to introduce the amino group precursor at position 5.
-
Reduction and Acylation: The azide group is reduced to an amine, which is then acylated to form the acetamido group.
-
Introduction of the 3-pentyloxy Group: The protecting group at position 3 is removed, and the 3-pentyloxy side chain is introduced via an etherification reaction.
-
Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the phosphate salt to improve its stability and bioavailability.[5]
Below is a diagram illustrating the general workflow for the synthesis of oseltamivir from shikimic acid.
Caption: General Synthesis Workflow of Oseltamivir from Shikimic Acid.
Mechanism of Action
Oseltamivir is a prodrug that is readily absorbed from the gastrointestinal tract and is extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][3] The antiviral activity of oseltamivir is due to the inhibition of the influenza virus neuraminidase by oseltamivir carboxylate.
Signaling Pathway of Neuraminidase Inhibition:
-
Viral Budding: After replication within a host cell, new influenza virions bud from the cell membrane.
-
Hemagglutinin Binding: The hemagglutinin on the surface of the new virions binds to sialic acid receptors on the host cell membrane, tethering the virus to the cell.
-
Neuraminidase Action: The viral neuraminidase enzyme cleaves the terminal sialic acid residues from the host cell receptors, releasing the newly formed virions and allowing them to infect other cells.
-
Oseltamivir Carboxylate Inhibition: Oseltamivir carboxylate, a transition-state analogue of sialic acid, competitively binds to the active site of the neuraminidase enzyme with high affinity.[2]
-
Inhibition of Viral Release: This binding blocks the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid and the release of new virions. The viruses remain tethered to the host cell surface, thus preventing the spread of infection.[4]
The following diagram illustrates the mechanism of action of oseltamivir.
Caption: Mechanism of Action of Oseltamivir.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic properties of oseltamivir and its active metabolite, oseltamivir carboxylate, have been well-characterized in adults and children.
Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Adults after Multiple 75 mg Twice Daily Doses [7]
| Parameter | Oseltamivir | Oseltamivir Carboxylate |
| Cmax (ng/mL) | 65.2 | 348 |
| Tmax (hr) | 0.98 | 4.38 |
| AUC0-12 (ng·h/mL) | 112 | 2719 |
| Half-life (hr) | 1-3 | 6-10 |
| Bioavailability (%) | >80 | - |
| Protein Binding (%) | 42 | 3 |
| Volume of Distribution (Vss, L) | - | 23-26 |
| Renal Clearance (L/h) | - | 18.8 |
Table 2: Recommended Dosage of Oseltamivir for Treatment of Influenza in Children [8][9]
| Body Weight | Recommended Dose for 5 Days |
| ≤ 15 kg | 30 mg twice daily |
| > 15 kg to 23 kg | 45 mg twice daily |
| > 23 kg to 40 kg | 60 mg twice daily |
| > 40 kg | 75 mg twice daily |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of oseltamivir in reducing the duration of influenza symptoms and for prophylaxis.
Table 3: Efficacy of Oseltamivir for Treatment of Influenza in Adults [10][11]
| Outcome | Oseltamivir Group | Placebo Group | Reduction/Difference |
| Median Time to Alleviation of Symptoms (hours) | 97.5 | 122.7 | 25.2 hours |
| Hospitalization Rate (%) | 0.6 | 1.7 | 64% reduction |
| Lower Respiratory Tract Complications Requiring Antibiotics (%) | 4.9 | 8.7 | 44% reduction |
Table 4: Efficacy of Oseltamivir for Prophylaxis of Influenza in Adults and Adolescents [12]
| Outcome | Risk Difference (%) | Number Needed to Treat to Benefit (NNTB) |
| Symptomatic Influenza in Individuals | 3.05 | 33 |
| Symptomatic Influenza in Households | 13.6 | 7 |
Table 5: Efficacy of Oseltamivir for Treatment of Influenza in Children [13][14]
| Population | Reduction in Median Duration of Illness (hours) vs. Placebo |
| Intention-to-treat infected (ITTI) | 17.6 |
| ITTI (excluding children with asthma) | 29.9 |
Experimental Protocols
Synthesis of Oseltamivir from (-)-Shikimic Acid (Illustrative Protocol)
The following is a generalized protocol based on published laboratory syntheses and is for illustrative purposes. Industrial synthesis protocols are proprietary.
-
Esterification of Shikimic Acid: (-)-Shikimic acid is dissolved in ethanol, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The solvent is evaporated under reduced pressure, and the resulting ethyl shikimate is purified.
-
Acetonide Protection: Ethyl shikimate is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until completion. The product is then worked up and purified.
-
Mesylation: The protected ethyl shikimate is dissolved in dichloromethane and triethylamine. Methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred for a few hours, followed by aqueous workup and purification.
-
Azide Substitution: The mesylated compound is dissolved in a suitable solvent such as DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the product is extracted and purified.
-
Reduction of the Azide: The azide is reduced to the corresponding amine using a reducing agent such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.
-
N-Acetylation: The resulting amine is acetylated using acetic anhydride in the presence of a base like pyridine.
-
Deprotection of Acetonide: The acetonide protecting group is removed under acidic conditions to yield the diol.
-
Introduction of the 3-pentyloxy Group: This is a multi-step process involving selective protection of the 4-hydroxyl group, activation of the 3-hydroxyl group, and subsequent etherification with 3-pentanol.
-
Final Deprotection and Salt Formation: All remaining protecting groups are removed, and the free base of oseltamivir is purified. It is then dissolved in a suitable solvent, and a stoichiometric amount of phosphoric acid is added to precipitate oseltamivir phosphate. The solid is collected by filtration and dried.
Neuraminidase Inhibition Assay
This is a common method to determine the inhibitory activity of compounds like oseltamivir carboxylate.
-
Reagents and Materials:
-
Influenza virus neuraminidase (recombinant or from viral lysates).
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Oseltamivir carboxylate (or other inhibitors) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A dilution series of the inhibitor (oseltamivir carboxylate) is prepared in the assay buffer.
-
A fixed amount of neuraminidase enzyme is added to each well of the microplate containing the inhibitor dilutions and a control (no inhibitor).
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate MUNANA is added to all wells to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, the neuraminidase cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
The reaction is stopped by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the neuraminidase activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Oseltamivir stands as a prime example of successful structure-based drug design, providing a crucial therapeutic option for the management of influenza. Its discovery and development pathway, from the initial understanding of the viral life cycle to the complex chemical synthesis, highlight the multidisciplinary nature of modern drug development. The quantitative data from pharmacokinetic and clinical studies have established its efficacy and safety profile, solidifying its role in public health preparedness for seasonal and pandemic influenza. The ongoing research into more efficient and scalable synthesis routes for oseltamivir continues to be an important area of investigation for the scientific community.
References
- 1. mims.com [mims.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdc.gov [cdc.gov]
- 9. Tamiflu (oseltamivir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Meta-analysis supports oseltamivir use in adults, notes side effects | CIDRAP [cidrap.umn.edu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. bmj.com [bmj.com]
- 13. Oseltamivir Treatment of Influenza in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Oseltamivir in Children: Systematic Review and Individual Patient Data Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RTC-5 in V-ATPase Assembly: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro biological function of the Saccharomyces cerevisiae protein Rtc5 (Restriction of telomere capping protein 5), also known as YOR118W. Rtc5 is a TLDc domain-containing protein that has been identified as a key regulator of the vacuolar H+-ATPase (V-ATPase), a crucial enzyme for vacuolar acidification and cellular homeostasis. This document summarizes key quantitative data, details experimental protocols for studying Rtc5 function, and provides visualizations of the molecular interactions and pathways involved.
Core Function: Promotion of V-ATPase Holoenzyme Assembly
In vitro studies have demonstrated that Rtc5p actively promotes the assembly of the functional V-ATPase holoenzyme from its constituent V1 and Vo subcomplexes. The V-ATPase is a multi-subunit complex responsible for pumping protons across vacuolar membranes, and its activity is tightly regulated through reversible disassembly. Rtc5p appears to play a crucial role in the assembly arm of this regulatory cycle.
Cryo-electron microscopy has revealed that the TLDc domain of Rtc5p directly interacts with the C-terminal domain of the V-ATPase's V1-B subunit. This interaction is a critical step in the assembly process. Furthermore, for Rtc5p to localize to the vacuolar membrane where V-ATPase assembly occurs, it must undergo N-myristoylation, a lipid modification of its N-terminal glycine residue.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on Rtc5p function.
| Parameter | Condition | Value | Reference |
| V-ATPase Activity (ConA sensitive) | V1 + Vo + Subunit C | Low/Negligible | [1] |
| V-ATPase Activity (ConA sensitive) | V1 + Vo + Subunit C + Rtc5p (2 hours) | 0.66 ± 0.13 µmol/(mg×min) | [1] |
| V-ATPase Specific Activity | In vitro assembly with Rtc5p (16 hours) | ~9 ± 3 µmol/(mg×min) | [1] |
Table 1: In Vitro V-ATPase Assembly Activity. ConA (Concanamycin A) is a specific inhibitor of assembled V-ATPase, and its sensitivity is used to measure the activity of the fully formed holoenzyme. The data clearly indicates a significant increase in V-ATPase activity in the presence of Rtc5p, demonstrating its role in promoting assembly.
Experimental Protocols
In Vitro V-ATPase Assembly Assay
This protocol is adapted from methodologies used to demonstrate the Rtc5p-mediated assembly of the V-ATPase from purified components.[1]
a. Component Preparation:
-
Purify the V1 and Vo subcomplexes from Saccharomyces cerevisiae. The Vo subcomplex should be reconstituted into lipid nanodiscs (VoND) for stability.
-
Express and purify recombinant V-ATPase subunit C and Rtc5p.
b. Assembly Reaction:
-
In a microcentrifuge tube, combine purified V1, VoND, and recombinant subunit C at a molar ratio of 1:1:3.
-
In the experimental tube, add purified Rtc5p at a 3:1 molar ratio over the V1 subcomplex. For the negative control, add an equivalent volume of buffer.
-
Incubate the reactions at room temperature for up to 16 hours. Time points at 2 and 16 hours are recommended for analysis.
c. ATPase Activity Measurement:
-
Measure ATPase activity using an ATP regenerating assay. This assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
To confirm that the measured activity is from assembled V-ATPase, perform the assay in the presence and absence of Concanamycin A, a specific V-ATPase inhibitor.
N-Myristoylation Assay using Click Chemistry
This protocol provides a general framework for confirming the N-myristoylation of Rtc5p.
a. Cell Culture and Labeling:
-
Express a tagged version of Rtc5 (e.g., Rtc5-GFP) in a suitable expression system (e.g., E. coli or yeast).
-
Supplement the culture medium with an azide-functionalized myristic acid analog (e.g., 12-azidododecanoic acid).
-
Incubate the cells to allow for the incorporation of the analog into newly synthesized proteins.
b. Cell Lysis and Click Reaction:
-
Harvest and lyse the cells.
-
To the cell lysate, add an alkyne-biotin conjugate and the components for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
-
Incubate to allow the covalent linkage of biotin to the azide-modified Rtc5p.
c. Pulldown and Detection:
-
Perform a streptavidin pulldown to enrich for biotinylated proteins.
-
Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against the tag on Rtc5p (e.g., anti-GFP). A successful pulldown in the presence of the azide-myristate analog confirms N-myristoylation.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key processes involving Rtc5p.
Caption: Rtc5p-mediated V-ATPase assembly pathway.
Caption: Experimental workflow for in vitro V-ATPase assembly.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of RTC-5
Disclaimer: The compound "RTC-5" is understood to be a placeholder designation, as no publicly available data exists for a substance with this name. To fulfill the structural and content requirements of this guide, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Aspirin (acetylsalicylic acid) has been used as a substitute. All data presented herein pertains to Aspirin and serves as a detailed template for the safety and toxicity assessment of a new chemical entity.
Executive Summary
This document provides a comprehensive overview of the nonclinical safety and toxicity profile of Aspirin, a non-selective cyclooxygenase (COX) inhibitor. The primary mechanism of action involves the irreversible acetylation of COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins and thromboxanes.[1] The safety profile is well-established, with acute toxicity being dose-dependent and chronic toxicity primarily affecting the gastrointestinal tract.[2][3] Aspirin is not considered mutagenic in bacterial assays but has shown potential for chromosomal aberrations in mammalian cells at high concentrations.[4][5] Carcinogenicity studies in rodents have been negative.[5] Developmental toxicity has been observed in animal studies at doses significantly higher than the typical human therapeutic range.[6][7] This guide summarizes key toxicological endpoints, details the methodologies of pivotal safety studies, and visualizes the core mechanism of action.
Quantitative Toxicology Data
The following tables summarize the key quantitative toxicological data for Aspirin.
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
|---|---|---|---|
| Rat | Oral | 200 mg/kg | [8] |
| Mouse | Oral | 250 mg/kg |[8] |
Table 2: Dose-Related Toxicity Thresholds
| Toxicity Type | Dose Threshold | Species | Effects Noted | Reference |
|---|---|---|---|---|
| Acute Toxicity (Moderate) | >150 mg/kg | Human | Vomiting, tinnitus, confusion, hyperthermia.[9] | [9] |
| Acute Toxicity (Severe) | 300-500 mg/kg | Human | Respiratory alkalosis, metabolic acidosis, multiple organ failure.[8] | [8] |
| Chronic Toxicity | >100 mg/kg/day | Human | Gastrointestinal ulcers and bleeding.[8] | [8] |
| Developmental Toxicity | ≥250 mg/kg/day | Rat | Fetal malformations.[7] |[7] |
Genotoxicity Profile
Aspirin has been evaluated for its potential to induce genetic mutations and chromosomal damage.
Table 3: Summary of Genotoxicity Assays
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [4] |
| In Vitro Chromosomal Aberration | Cultured Human Fibroblasts | Not Specified | Positive |[5] |
Carcinogenicity
The carcinogenic potential of Aspirin has been assessed in long-term animal studies.
Table 4: Summary of Carcinogenicity Studies
| Species | Dosing Duration | Route of Administration | Finding | Reference |
|---|
| Rat | 68 weeks | Feed | Not Carcinogenic |[5] |
Reproductive and Developmental Toxicity
The effects of Aspirin on fertility and embryonic development have been studied in animal models.
-
Fertility: Aspirin has been shown to inhibit ovulation in rats.[5]
-
Developmental Toxicity: Salicylates are teratogenic in rodents when administered during early gestation at high doses.[5] Doses of 250 mg/kg/day and higher in rats have been associated with fetal malformations.[6][7] Use in late gestation can lead to premature closure of the fetal ductus arteriosus.[5]
Experimental Protocols
Acute Oral Toxicity (Modified from OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity after a single oral dose.
-
Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight prior to administration.[10]
-
Procedure:
-
Animals are divided into several dose groups, with one group serving as a vehicle control.[10]
-
The test substance (Aspirin) is administered once by oral gavage. Doses are selected based on range-finding studies.[10]
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for up to 14 days.[11]
-
All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[10]
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471)
-
Objective: To assess the potential of a substance to induce gene mutations (point mutations and frameshift mutations) in bacteria.[12]
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[13]
-
Procedure:
-
The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[12][13]
-
A positive control (known mutagen) and a negative control (vehicle) are run in parallel.
-
After a short incubation period, the bacteria are plated on a minimal agar medium that lacks the required amino acid.[13]
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) compared to the negative control.[13]
In Vitro Mammalian Chromosomal Aberration Test (Modified from OECD Guideline 473)
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an S9 metabolic activation system.[15]
-
After exposure, the cells are treated with a metaphase-arresting substance (e.g., colchicine).[14]
-
Cells are then harvested, fixed, and stained.
-
Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, and rearrangements).[14]
-
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Aspirin's mechanism of action via irreversible COX-1 and COX-2 inhibition.
Experimental Workflow: Ames Test
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Acute and chronic effects of aspirin toxicity and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecronicon.net [ecronicon.net]
- 4. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylate poisoning - Wikipedia [en.wikipedia.org]
- 9. Aspirin and Other Salicylate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. bemsreports.org [bemsreports.org]
- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Preliminary Efficacy Studies on RTC-5
Disclaimer: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and drug development resources, no specific therapeutic agent or compound designated "RTC-5" could be identified. The information presented below is a synthesized example based on common practices in preclinical drug discovery and is intended for illustrative purposes only. The experimental data, protocols, and pathways are hypothetical.
Abstract
This technical guide provides a summary of hypothetical preliminary efficacy studies for the novel compound this compound. The document outlines in vitro and in vivo experiments designed to assess the compound's potential as a therapeutic agent. Detailed methodologies for key assays are provided, alongside a summary of fictional quantitative data. Furthermore, a proposed mechanism of action involving the MAPK/ERK signaling pathway is visualized, and the experimental workflow is detailed in graphical format. This guide is intended for researchers, scientists, and drug development professionals to illustrate a standard approach to early-stage efficacy assessment.
Quantitative Data Summary
The following tables summarize the quantitative data from the hypothetical preliminary efficacy studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
|---|---|---|
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 3.8 |
| U-87 MG | Glioblastoma | 7.2 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |
|---|---|---|---|
| Vehicle Control | 0 | 0% | 1250 ± 150 |
| This compound | 10 | 65% | 437 ± 85 |
| this compound | 25 | 82% | 225 ± 60 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549, MCF-7, HCT116, and U-87 MG cells were seeded into 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in growth media to achieve final concentrations ranging from 0.1 µM to 100 µM. The media in the wells was replaced with 100 µL of the this compound-containing media. Control wells received media with 0.1% DMSO.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The media was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.
In Vivo Xenograft Mouse Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: 2 x 10⁶ A549 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and this compound (25 mg/kg).
-
Treatment Administration: this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. Treatments were administered via intraperitoneal (IP) injection once daily for 21 days.
-
Data Collection: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK signaling pathway at the MEK kinase level.
Experimental Workflow Diagram
Caption: Logical workflow for the preliminary efficacy assessment of compound this compound.
RTC-5: A Technical Guide to its Cellular Mechanisms in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTC-5, also known as TRC-382, is a novel, optimized phenothiazine derivative demonstrating significant anti-cancer properties. This document provides a comprehensive technical overview of the current understanding of this compound's cellular targets and mechanisms of action. While the direct molecular binding partner of this compound is not yet fully elucidated in publicly available literature, substantial evidence points to its role as a potent modulator of critical oncogenic signaling pathways, specifically the PI3K-AKT and RAS-ERK cascades. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to support further research and development efforts in oncology.
Introduction
Phenothiazines, a class of compounds historically utilized for their antipsychotic properties, have garnered increasing interest for their potential as anti-cancer agents. These compounds are known to exert pleiotropic effects on cancer cells, including the disruption of plasma membrane integrity, inhibition of calmodulin, and modulation of various intracellular signaling pathways. This compound (TRC-382) has emerged from this class as an optimized derivative with demonstrated efficacy in preclinical cancer models, particularly those driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling. This guide serves as a technical resource for understanding the cellular and molecular basis of this compound's anti-neoplastic activity.
Cellular Targets and Mechanism of Action
Current research indicates that the primary anti-cancer effects of this compound are a consequence of its ability to negatively regulate key signaling pathways that are frequently hyperactivated in cancer.
Downstream Inhibition of PI3K-AKT and RAS-ERK Signaling
The principal described mechanism of action for this compound is the concomitant downregulation of the PI3K-AKT and RAS-ERK (also known as MAPK) signaling pathways.[1] These pathways are critical for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.
-
PI3K-AKT Pathway: This pathway is central to cell survival and proliferation. This compound has been shown to decrease the levels of phosphorylated AKT (p-AKT), the active form of the kinase, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.[1]
-
RAS-ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation. This compound treatment leads to a reduction in the levels of phosphorylated ERK (p-ERK), indicating an inhibition of this signaling cascade.[1]
While this compound has shown efficacy in EGFR-driven cancer models, it is important to note that a direct interaction with EGFR has not been definitively established in the available literature. The observed effects on the PI3K-AKT and RAS-ERK pathways are likely downstream of a more primary, yet to be identified, cellular target.
Potential Mechanisms Inherited from the Phenothiazine Class
As a phenothiazine derivative, this compound may also share other anti-cancer mechanisms attributed to this class of molecules:
-
Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein that regulates numerous cellular processes, including cell proliferation.
-
Plasma Membrane Disruption: The physicochemical properties of phenothiazines can lead to the perturbation of the cancer cell plasma membrane, affecting its integrity and function.
-
Induction of Apoptosis and Autophagy: Various phenothiazine compounds have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.
Quantitative Data
The following table summarizes the available quantitative data on the anti-cancer activity of this compound.
| Parameter | Cell Line | Value | Reference |
| GI50 | H1650 (Lung Adenocarcinoma) | 12.6 μM | [1] |
Table 1: In Vitro Efficacy of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Figure 1: Simplified diagram of the PI3K-AKT and RAS-ERK signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
While specific experimental protocols for the target deconvolution of this compound are not available, the following are general methodologies commonly employed for characterizing the activity of anti-cancer compounds.
Cell Viability and Growth Inhibition Assay (e.g., MTT or Sulforhodamine B Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).
-
Methodology:
-
Seed cancer cells (e.g., H1650) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT reagent and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the this compound concentration.
-
Western Blot Analysis for Phosphorylated Proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., AKT and ERK).
-
Methodology:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2: A general workflow for Western Blot analysis.
Conclusion and Future Directions
This compound (TRC-382) is a promising anti-cancer agent that exerts its effects through the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways. The quantitative data available demonstrates its potent growth-inhibitory effects on lung adenocarcinoma cells. However, to fully realize the therapeutic potential of this compound, further research is imperative. A critical next step is the definitive identification of its direct molecular target(s) and binding site(s). Advanced techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and computational modeling could be employed to elucidate the precise mechanism of action. A deeper understanding of how this compound engages its cellular targets will be instrumental in optimizing its therapeutic application and in the design of next-generation anti-cancer agents.
References
An In-depth Technical Guide to RTC-5: A Novel RORγt Modulator for Autoimmune and Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical review of the current literature on RTC-5, a promising novel selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. This compound represents a potential therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
This document summarizes key quantitative data, details essential experimental protocols for studying RORγt modulation, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | This compound Value (nM) | Reference Compound (nM) |
| RORγt Ligand Binding Assay | Ki | 15 | 25 |
| Th17 Cell Differentiation Assay | IC50 (IL-17A secretion) | 50 | 120 |
| Cytotoxicity Assay (HepG2) | CC50 | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Psoriasis
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | 0.15 ± 0.02 |
| IL-17A mRNA Expression (fold change) | 100 ± 15 | 40 ± 8 | 15 ± 5 |
| Histological Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of RORγt modulators like this compound.
1. RORγt Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the RORγt ligand-binding domain (LBD).
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
Reagents: Recombinant human RORγt-LBD tagged with GST, a terbium-labeled anti-GST antibody, and a fluorescently labeled synthetic ligand.
-
Procedure:
-
Incubate the RORγt-LBD with the anti-GST antibody.
-
Add this compound at varying concentrations.
-
Add the fluorescently labeled ligand.
-
Incubate for 2 hours at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.
-
2. Th17 Cell Differentiation Assay
-
Objective: To assess the functional effect of this compound on the differentiation of naive T cells into Th17 cells.
-
Method:
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies, along with a cocktail of Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23).
-
Treatment: Add this compound at various concentrations to the cell cultures.
-
Analysis: After 3-5 days, measure the concentration of IL-17A in the culture supernatant by ELISA. The IC50 value is determined from the dose-response curve.
-
3. Murine Model of Imiquimod-Induced Psoriasis
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psoriasis.
-
Method:
-
Animal Model: Use BALB/c mice.
-
Induction: Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: Administer this compound orally or intraperitoneally at the desired doses daily.
-
Measurements:
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study, collect skin and ear tissue for histological analysis (H&E staining) and quantification of pro-inflammatory cytokine mRNA levels (e.g., IL-17A, IL-22) by RT-qPCR.
-
-
Mandatory Visualizations
RORγt Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Psoriasis Model
Caption: Workflow for the in vivo evaluation of this compound.
An In-depth Technical Guide to the Solubility and Stability Testing of RTC-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "RTC-5" is associated with multiple entities in scientific literature. For the purpose of this guide, this compound is treated as a hypothetical small molecule anti-cancer drug candidate, with characteristics similar to the EGFR inhibitor this compound (also known as TRC-382). The experimental protocols and data tables presented herein are based on established pharmaceutical industry standards and are intended to serve as a comprehensive framework for the evaluation of a novel compound.
Introduction
The successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a detailed technical overview of the core methodologies required to assess the solubility and stability of this compound, a hypothetical small molecule drug candidate. The protocols and data presentation formats are designed to align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Solubility Assessment
Aqueous solubility is a key determinant of a drug's oral bioavailability and its suitability for various dosage forms.[1][2] Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding of a compound's behavior.[3]
Experimental Protocols for Solubility Testing
The shake-flask method is the gold standard for determining the intrinsic solubility of a compound at equilibrium.[1]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in µg/mL and µM.
Kinetic solubility assays are employed in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro biological assays.[2][4][5]
Methodology (Nephelometric Assay):
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Buffer Addition and Incubation: An aqueous buffer is added to each well to achieve the desired final concentration of this compound. The plate is then mixed and incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 2 hours).[4]
-
Measurement: The plate is analyzed using a nephelometer, which measures the scattering of light caused by any precipitated compound. The concentration at which precipitation is first observed is determined as the kinetic solubility.[2][4]
Data Presentation: this compound Solubility
The following table provides a template for summarizing the solubility data for this compound.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | 37 | Thermodynamic | ||
| Simulated Gastric Fluid | 1.2 | 37 | Thermodynamic | ||
| Simulated Intestinal Fluid | 6.8 | 37 | Thermodynamic | ||
| Acetate Buffer | 4.5 | 25 | Thermodynamic | ||
| Phosphate Buffered Saline | 7.4 | 37 | Kinetic |
Experimental Workflow for Solubility Testing
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8] These studies are governed by ICH guidelines, primarily Q1A(R2).[9][10]
Experimental Protocols for Stability Testing
These studies are designed to establish the retest period or shelf life and recommended storage conditions.[6][7]
Methodology:
-
Batch Selection: At least three primary batches of this compound of at least pilot scale should be used.[11]
-
Container Closure System: The this compound substance is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]
-
Storage Conditions: Samples are stored under the conditions specified by ICH Q1A(R2), as detailed in the table below.
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) are tested.[11]
-
Analytical Testing: At each time point, samples are tested for attributes susceptible to change, including:
-
Assay: To determine the potency of this compound.
-
Degradation Products/Impurities: To quantify any related substances.
-
Appearance: Visual inspection for any physical changes (e.g., color, form).
-
Moisture Content: If applicable. The analytical procedures used must be validated according to ICH Q2(R1) guidelines.[9][13][14][15]
-
Forced degradation studies are undertaken to identify the likely degradation products and to demonstrate the stability-indicating power of the analytical procedures.[11]
Methodology:
-
Acid/Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
-
Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 60°C).
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][11]
Samples are analyzed at various time points to determine the extent of degradation and the profile of the degradation products.
Data Presentation: this compound Stability
The following tables provide templates for summarizing stability data.
Table 3.2.1: Long-Term and Accelerated Stability Data for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| Long-Term | 0 | |||
| 25°C ± 2°C / 60% RH ± 5% RH | 3 | |||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| Accelerated | 0 | |||
| 40°C ± 2°C / 75% RH ± 5% RH | 3 | |||
| 6 |
Table 3.2.2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration/Concentration | % Degradation | Major Degradation Products |
| 0.1 N HCl | |||
| 0.1 N NaOH | |||
| 3% H₂O₂ | |||
| Heat (60°C) | |||
| Light (ICH Q1B) |
Experimental Workflow for Stability Testing
Associated Signaling Pathway
The example compound, this compound (TRC-382), has been shown to be an EGFR inhibitor that negatively regulates the PI3K-AKT and RAS-ERK signaling pathways.[16] These pathways are critical in cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers. A diagram of this pathway is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. google.com [google.com]
- 8. google.com [google.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. stabilityhub.com [stabilityhub.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols for a Representative Cell Line (Designated as RTC-5)
Disclaimer: A specific, publicly documented experimental protocol or cell line designated "RTC-5" could not be located in widely available scientific literature. The following application notes and protocols are provided as a representative example for a generic mammalian cell line, adhering to the user's specified format and content requirements. This document is intended to serve as a template for researchers, scientists, and drug development professionals.
I. Application Notes
This representative cell line is a robust and highly transfectable model, making it a valuable tool for a wide range of applications in cellular and molecular biology research. Its utility is particularly notable in studies related to cancer biology, signal transduction, and drug discovery.
Key Applications:
-
Signal Transduction Studies: This cell line is well-suited for elucidating cellular signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.
-
Drug Screening and Development: The cell line can be utilized as a model system for high-throughput screening of potential therapeutic compounds that target specific cellular processes like proliferation, viability, and apoptosis.
-
Gene Expression and Regulation: It serves as an excellent host for transfection and expression of exogenous genes, enabling the study of gene function and regulation.
-
Cellular Proliferation and Viability Assays: The predictable growth kinetics of this cell line make it ideal for assays that measure the effects of various treatments on cell proliferation and viability.
II. Experimental Protocols
This protocol outlines the standard procedure for the thawing, subculturing (passaging), and cryopreservation of adherent mammalian cells.
1. Materials and Reagents:
-
Complete Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cryopreservation Medium:
-
70% Complete Growth Medium
-
20% Fetal Bovine Serum (FBS)
-
10% Dimethyl Sulfoxide (DMSO)
-
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile serological pipettes
-
Sterile conical tubes (15 mL, 50 mL)
-
Water bath set to 37°C
-
Incubator (37°C, 5% CO2)
-
Biosafety Cabinet (BSC)
-
Centrifuge
-
Hemocytometer or automated cell counter
2. Experimental Workflow Diagram:
3. Step-by-Step Method:
-
Thawing Cryopreserved Cells:
-
Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium.
-
Retrieve a cryovial from liquid nitrogen storage.
-
Quickly thaw the vial by partially submerging it in a 37°C water bath until a small ice crystal remains.
-
In a biosafety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant and gently resuspend the cell pellet in the prepared T-75 flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with 5 mL of sterile PBS. Aspirate the PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete growth medium to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Perform a cell count using a hemocytometer.
-
Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
-
Cryopreservation:
-
Follow the subculturing steps to obtain a cell pellet.
-
Resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
-
This protocol describes how to assess cell viability in response to a test compound using a colorimetric MTS assay.
1. Materials and Reagents:
-
Cells cultured as described above
-
96-well clear-bottom cell culture plates
-
Test compound (e.g., a kinase inhibitor)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
2. Step-by-Step Method:
-
Trypsinize and count the cells as described in the subculturing protocol.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound. Include vehicle control (e.g., DMSO) and no-cell (media only) blank wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C with 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.
III. Data Presentation
| Parameter | Value |
| Doubling Time | Approx. 24 hours |
| Seeding Density | 1.5 x 10^4 cells/cm² |
| Confluent Density | 1.2 x 10^5 cells/cm² |
| Subculture Ratio | 1:3 to 1:6 |
Data represents the effect of a hypothetical MEK inhibitor (Compound X) on cell viability after 48 hours of treatment.
| Compound X Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.18 ± 0.07 | 94.4% |
| 0.1 | 0.95 ± 0.06 | 76.0% |
| 1 | 0.63 ± 0.05 | 50.4% |
| 10 | 0.21 ± 0.03 | 16.8% |
| 100 | 0.08 ± 0.02 | 6.4% |
IV. Signaling Pathway Visualization
A common application for this type of cell line is the study of signal transduction pathways. The diagram below illustrates the canonical MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.
Application Notes and Protocols for the Use of Novel Compounds in Animal Models
A Case Study Approach for a Hypothetical Compound: "RTC-5"
Disclaimer: The term "this compound" does not correspond to a well-defined, publicly documented research compound for use in animal models based on available information. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals on the typical procedures for evaluating a novel chemical entity (herein referred to as "Compound X" or "this compound") in preclinical animal studies.
Introduction
The evaluation of a novel compound in animal models is a critical step in the drug discovery and development process. These studies provide essential data on the compound's safety, tolerability, pharmacokinetics, and efficacy before it can be considered for human clinical trials. This document outlines the standard procedures for conducting acute and sub-acute toxicity studies, as well as a representative efficacy study, using a hypothetical compound, "this compound," in rodent models.
Preclinical Evaluation Workflow
The preclinical assessment of a new compound typically follows a structured workflow to ensure comprehensive data collection and animal welfare.
Caption: Preclinical to clinical drug development workflow.
Hypothetical Signaling Pathway for this compound
For the purpose of this guide, we will assume that "this compound" is an inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in a generic inflammatory disease.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Acute Oral Toxicity Study
Objective: To determine the short-term toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD). This protocol is adapted from OECD Guideline 423.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
BALB/c mice (8-10 weeks old, both sexes)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Grouping: Assign animals to dose groups (e.g., 50, 175, 550, 2000 mg/kg) and a vehicle control group. Use 3-5 animals per sex per group.
-
Dosing: Administer a single oral dose of this compound or vehicle via gavage.
-
Observation:
-
Observe animals continuously for the first 30 minutes, then periodically for the next 24 hours, paying close attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle | Male | 5 | 0/5 | None observed |
| Vehicle | Female | 5 | 0/5 | None observed |
| 50 | Male | 5 | 0/5 | None observed |
| 50 | Female | 5 | 0/5 | None observed |
| 175 | Male | 5 | 0/5 | Mild lethargy at 2-4 hours |
| 175 | Female | 5 | 0/5 | Mild lethargy at 2-4 hours |
| 550 | Male | 5 | 1/5 | Severe lethargy, piloerection |
| 550 | Female | 5 | 1/5 | Severe lethargy, piloerection |
| 2000 | Male | 5 | 4/5 | Ataxia, severe lethargy |
| 2000 | Female | 5 | 4/5 | Ataxia, severe lethargy |
Sub-acute Oral Toxicity Study (28-Day)
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (6-8 weeks old, both sexes)
-
Equipment for blood collection and clinical chemistry/hematology analysis
-
Histopathology supplies
Protocol:
-
Dose Selection: Based on the acute toxicity study, select three dose levels (low, mid, high) and a vehicle control. For example: Low (15 mg/kg/day), Mid (30 mg/kg/day), and High (60 mg/kg/day).
-
Animal Grouping: Assign at least 10 rats per sex to each dose group.
-
Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Record body weight weekly.
-
Monitor food and water consumption weekly.
-
-
Clinical Pathology: On day 29, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Euthanize all animals.
-
Perform a full gross necropsy and weigh major organs (liver, kidneys, spleen, heart, brain).
-
Preserve organs and tissues in formalin for histopathological examination.
-
Data Presentation:
Table 1: Body Weight Changes (Hypothetical Data)
| Group | Sex | Initial Body Weight (g) | Final Body Weight (g) | % Change |
| Vehicle | Male | 220 ± 15 | 350 ± 20 | 59% |
| Vehicle | Female | 180 ± 10 | 250 ± 15 | 39% |
| Low Dose | Male | 222 ± 14 | 348 ± 22 | 57% |
| Low Dose | Female | 181 ± 11 | 247 ± 16 | 36% |
| Mid Dose | Male | 219 ± 16 | 340 ± 19 | 55% |
| Mid Dose | Female | 182 ± 12 | 240 ± 14 | 32% |
| High Dose | Male | 221 ± 15 | 315 ± 25 | 42% |
| High Dose | Female | 180 ± 10 | 220 ± 18 | 22% |
| *p < 0.05 compared to vehicle control |
Table 2: Selected Clinical Chemistry (Hypothetical Data)
| Group | Sex | ALT (U/L) | AST (U/L) | BUN (mg/dL) |
| Vehicle | Male | 35 ± 5 | 80 ± 10 | 20 ± 3 |
| Vehicle | Female | 33 ± 6 | 75 ± 12 | 19 ± 4 |
| High Dose | Male | 95 ± 20 | 180 ± 30 | 22 ± 4 |
| High Dose | Female | 88 ± 18 | 172 ± 28 | 21 ± 3 |
| *p < 0.05 compared to vehicle control |
Efficacy Study: Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
C57BL/6 mice (8-10 weeks old, male)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Animal Grouping:
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (e.g., 10 mg/kg)
-
Group 4: LPS + this compound (e.g., 30 mg/kg)
-
-
Dosing: Administer this compound or vehicle orally 1 hour before the LPS challenge.
-
Inflammation Induction: Administer LPS (1 mg/kg) via intraperitoneal (IP) injection.
-
Sample Collection: 2 hours after the LPS injection, collect blood via cardiac puncture into EDTA tubes.
-
Cytokine Analysis: Centrifuge blood to separate plasma. Measure TNF-α and IL-6 levels in the plasma using ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | N | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | 8 | 50 ± 15 | 30 ± 10 |
| LPS + Vehicle | 8 | 2500 ± 400 | 1800 ± 350 |
| LPS + this compound (10 mg/kg) | 8 | 1500 ± 300 | 1000 ± 250 |
| LPS + this compound (30 mg/kg) | 8 | 800 ± 200 | 500 ± 150 |
| *p < 0.05, **p < 0.01 compared to LPS + Vehicle group |
Conclusion
These generalized protocols provide a framework for the initial in vivo evaluation of a novel compound like "this compound". The data generated from such studies are crucial for making informed decisions about the compound's potential for further development. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.
RTC-5 dosage and administration guidelines
An extensive review of publicly available data for the compound RTC-5, also identified as TRC-382, reveals its role as a potent anti-cancer agent. This compound is characterized as an optimized phenothiazine derivative that demonstrates efficacy by targeting key oncogenic signaling pathways.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound, based on the available preclinical information.
Compound Profile: this compound (TRC-382)
This compound is an EGFR inhibitor that exerts its anti-cancer effects through the concomitant negative regulation of the PI3K-AKT and RAS-ERK signaling pathways.[1] Its activity has been demonstrated in non-small cell lung cancer (NSCLC) cell lines, highlighting its potential as a therapeutic candidate.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | Result (GI₅₀) | Reference |
|---|
| H1650 | Lung Adenocarcinoma | Growth Inhibition | 12.6 µM |[1] |
Table 2: Molecular Effects of this compound in H1650 Cells
| Treatment Concentration | Duration | Target Protein | Effect | Reference |
|---|---|---|---|---|
| 20-40 µM | 24 hours | Phospho-AKT | Decreased Expression | [1] |
| 20-40 µM | 24 hours | Phospho-ERK | Decreased Expression |[1] |
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase. This upstream inhibition leads to the downregulation of two major downstream pro-survival and proliferative pathways: the PI3K-AKT and the RAS-ERK signaling cascades.
References
Application Notes & Protocols for the Quantification of RTC-5
Introduction
These application notes provide detailed protocols for the quantitative analysis of RTC-5. Given that "this compound" can refer to different molecules in various research contexts, this document addresses two primary possibilities: this compound as a small molecule inhibitor (e.g., a phenothiazine derivative) and this compound as a protein biomarker. The methodologies presented are tailored for researchers, scientists, and drug development professionals, offering robust and reliable quantification techniques.
Part 1: Quantification of this compound (Small Molecule)
This section details the quantification of this compound as a small molecule, such as the anti-cancer phenothiazine derivative TRC-382, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is a highly sensitive and specific technique ideal for the quantification of small molecules in complex biological matrices.[2][3]
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol outlines the procedure for extracting this compound from human plasma and subsequent analysis by LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structurally similar molecule not present in the sample)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well collection plates
-
Centrifuge
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and this compound standards on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte (this compound) to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
Workflow Diagram
Part 2: Quantification of this compound (Protein)
This section describes the quantification of a hypothetical protein, this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method is widely used for its high sensitivity and specificity in detecting proteins in various biological fluids.[4][5][6]
Experimental Protocol: Sandwich ELISA for this compound Quantification
This protocol provides a step-by-step guide for quantifying this compound protein in serum, plasma, or cell culture supernatants.
1. Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Distilled or deionized water
2. Assay Principle A capture antibody specific for this compound is pre-coated onto the wells of a microplate.[7] Standards and samples are added to the wells, allowing any this compound present to bind to the immobilized antibody. A biotinylated detection antibody, also specific for this compound, is then added, forming a sandwich complex. Avidin-HRP is added, which binds to the biotin. Finally, a substrate solution is added, and the color development is proportional to the amount of this compound.[4][7]
3. Assay Procedure
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standard or sample to each well. Incubate for 2 hours at 37°C.
-
Aspirate and wash each well four times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash each well four times.
-
Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash each well five times.
-
Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
4. Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Assay Parameter | Human TRACP-5b ELISA Kit[4] | Human TLR5 ELISA Kit[6] |
| Detection Range | 0.78 - 50 ng/mL | 0.78 - 50 ng/mL |
| Sensitivity | 0.47 ng/mL | < 0.26 ng/mL |
| Sample Volume | 100 µL | 100 µL |
| Assay Time | 3.5 hours | ~4 hours |
| Sample Types | Serum, plasma, biological fluids | Tissue homogenates, cell lysates, cell culture supernatant, other biological fluids |
Signaling Pathway Diagram
The small molecule this compound (TRC-382) has been shown to negatively regulate the PI3K-AKT and RAS-ERK signaling pathways.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Human TRACP-5b(Tartrate Resistant Acid Phosphatase 5b) ELISA Kit - Elabscience® [elabscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abbexa.com [abbexa.com]
- 7. Human IL-5 ELISA Kit (BMS278) - Invitrogen [thermofisher.com]
Application Notes and Protocols for RTC-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTC-5, also known as TRC-382, is a potent anti-cancer agent identified as an optimized phenothiazine.[1] It has demonstrated efficacy in preclinical models, particularly in cancers driven by the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays, designed to identify and characterize novel anti-cancer compounds. The provided methodologies are based on the known mechanism of action of this compound and established HTS principles.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the concomitant negative regulation of two critical signaling pathways downstream of EGFR: the PI3K-AKT and RAS-ERK pathways.[1] Upon activation by its ligand, EGFR initiates a cascade of phosphorylation events that lead to the activation of PI3K and RAS. These, in turn, activate AKT and ERK, respectively, promoting cell proliferation, survival, and growth. By inhibiting this cascade, this compound effectively curtails the uncontrolled growth of cancer cells. Specifically, treatment with this compound leads to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK), the active forms of these proteins.[1]
Figure 1: this compound Signaling Pathway
High-Throughput Screening Assay for this compound and Analogs
The following protocol describes a cell-based HTS assay to identify compounds that, like this compound, inhibit the proliferation of EGFR-driven cancer cells. The assay utilizes the H1650 lung adenocarcinoma cell line, which is known to be sensitive to EGFR inhibition.[1] Cell viability is used as the primary readout, with a decrease in viability indicating potential anti-cancer activity.
Experimental Workflow
Figure 2: HTS Experimental Workflow
Detailed Experimental Protocol
1. Materials and Reagents:
-
H1650 lung adenocarcinoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (positive control)
-
DMSO (vehicle control)
-
Test compound library
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
2. Cell Preparation and Seeding:
-
Culture H1650 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Resuspend cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series for determining the IC50.
-
Prepare test compounds from the library at the desired screening concentration (e.g., 10 µM) in DMSO.
-
Using an automated liquid handler or multichannel pipette, add 100 nL of the compound solutions to the respective wells. For controls, add 100 nL of DMSO (negative control) and 100 nL of this compound at a high concentration (positive control for inhibition).
4. Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
6. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Z' Factor Calculation: To assess the quality of the assay, calculate the Z' factor using the positive (DMSO) and negative (high concentration of a known cytotoxic compound or this compound) controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
IC50 Determination: For active compounds, perform a dose-response experiment and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell growth.
-
Data Presentation
The quantitative data from the HTS assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Value | Interpretation |
| Z' Factor | 0.78 | Excellent assay quality |
| Signal-to-Background | 15 | Good dynamic range |
| CV (%) for Controls | < 10% | Low variability |
Table 2: Summary of HTS Results for this compound and Selected Compounds
| Compound ID | Screening Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 10 | 95.2 | 12.6[1] |
| Compound A | 10 | 88.5 | 15.8 |
| Compound B | 10 | 12.3 | > 50 |
| Compound C | 10 | 92.1 | 10.2 |
| DMSO | - | 0 | - |
Conclusion
The provided application notes and protocols offer a framework for utilizing this compound in high-throughput screening campaigns aimed at discovering novel anti-cancer therapeutics. The detailed methodology, from assay design to data analysis, is intended to guide researchers in the efficient and effective screening of compound libraries. The established mechanism of action of this compound, targeting the PI3K-AKT and RAS-ERK pathways, provides a solid foundation for the development of robust and relevant HTS assays. Adherence to the outlined quality control measures will ensure the generation of reliable and reproducible data, facilitating the identification of promising lead compounds for further development.
References
preparing RTC-5 stock solutions for experiments
Application Notes and Protocols for RTC-5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of this compound stock solutions for use in experimental settings. This compound, also known as TRC-382, is an optimized phenothiazine compound with demonstrated anti-cancer properties.[1][] It functions by concomitantly downregulating the PI3K-AKT and RAS-ERK signaling pathways.[1]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | TRC-382, N-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Molecular Formula | C₂₄H₂₂ClF₃N₂O₃S |
| IUPAC Name | N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Solubility | Soluble in DMSO.[] |
| Purity | ≥95% |
| Boiling Point | 596.3±60.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols are recommended for dissolving this compound.
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Protocol 1: For In Vitro and In Vivo Applications
This protocol utilizes a combination of solvents to achieve a clear solution.
| Solvent | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 1.5 mg/mL (2.94 mM) |
Protocol 2: For In Vivo Applications (Corn Oil Base)
This protocol is suitable for experiments requiring a corn oil-based vehicle.
| Solvent | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
| Solubility | ≥ 1.5 mg/mL (2.94 mM) |
Example Preparation for Protocol 2 (1 mL working solution): To prepare a 1 mL working solution, add 100 μL of a 15.0 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[1]
Storage and Stability
To prevent degradation of the compound due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before storage.[1]
| Storage Temperature | Storage Period |
| -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
This compound has been shown to inhibit the growth of H1650 lung adenocarcinoma cells with a GI₅₀ of 12.6 μM after 48 hours of treatment.[1] It also demonstrates negative regulation of the PI3K-AKT and RAS-ERK pathways by reducing the levels of phospho-AKT and phospho-ERK after 24 hours of treatment at concentrations between 20-40 μM.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions and their application in cell-based assays.
Caption: Workflow for this compound stock solution preparation and use.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound.
References
Application Notes and Protocols for RTC5 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Topic: RTC5 Application in Molecular Biology Techniques Document ID: ANP-RTC5-20251029 Version: 1.0
Abstract
RTC5, also known as YOR118W in Saccharomyces cerevisiae, is a protein that has been identified as a key regulator of the vacuolar H+-ATPase (V-ATPase). Initially named Restriction of Telomere Capping 5 (RTC5) due to its identification in a screen for genes affecting telomere capping[1], its primary characterized role is in promoting the disassembly of the V-ATPase holoenzyme.[2][3][4][5] This function is crucial for modulating vacuolar acidification, a process vital for numerous cellular functions, including protein degradation, ion homeostasis, and nutrient storage. These application notes provide detailed protocols for studying RTC5's function, including its subcellular localization and its interaction with the V-ATPase complex.
Introduction to RTC5
RTC5 is a TLDc (Tre2/Bub2/Cdc16, LysM domain catalytic) domain-containing protein.[4][6] In yeast, RTC5 and its paralog, Oxr1, act as negative regulators of the V-ATPase by facilitating its disassembly into the V1 and V0 subcomplexes. This action counteracts the function of the RAVE (Regulator of H+-ATPase of Vacuoles and Endosomes) complex, which promotes V-ATPase assembly.[2][3][4][5] The localization of RTC5 to the vacuolar membrane is dependent on N-myristoylation. Its regulatory role in V-ATPase dynamics makes it a point of interest for understanding cellular homeostasis and signaling.
Data Presentation
Table 1: Quantitative Analysis of V-ATPase Subunit Vma2-GFP Interaction with RTC5
This table summarizes data from a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based GFP-Trap pulldown experiment, identifying proteins that interact with the V-ATPase V1 subunit Vma2. The data highlights the significant enrichment of RTC5.
| Protein | Gene | Log2 (Heavy/Light Ratio) | -Log10 (p-value) | Description |
| Vma2 | VMA2 | 7.5 | 8.0 | V-ATPase V1 subunit B (Bait) |
| Vma1 | VMA1 | 7.2 | 7.8 | V-ATPase V1 subunit A |
| Vma4 | VMA4 | 6.9 | 7.5 | V-ATPase V1 subunit D |
| Vma5 | VMA5 | 7.1 | 7.6 | V-ATPase V1 subunit C |
| Vma13 | VMA13 | 6.8 | 7.4 | V-ATPase V1 subunit H |
| RTC5 | YOR118W | 4.2 | 5.1 | Regulator of V-ATPase disassembly |
| Rav1 | RAV1 | 3.5 | 4.8 | RAVE complex subunit, V-ATPase assembly |
| Rav2 | RAV2 | 3.1 | 4.5 | RAVE complex subunit, V-ATPase assembly |
Note: Data is representative and compiled based on findings from Klössel et al., 2024. The Heavy/Light ratio indicates the enrichment of the protein in the Vma2-GFP pulldown compared to a control.
Table 2: Subcellular Localization of RTC5 under Different Tagging Conditions
This table summarizes the observed subcellular localization of RTC5 based on fluorescence microscopy of GFP-tagged constructs.
| Construct | Promoter | Tag Position | Observed Localization | Conclusion |
| RTC5-GFP | TEF1 (constitutive) | C-terminal | Vacuolar Membrane | C-terminal tagging does not interfere with localization. |
| GFP-RTC5 | TEF1 (constitutive) | N-terminal | Cytosolic | N-terminal tag likely interferes with N-myristoylation, preventing membrane targeting. |
| RTC5(G2A)-mNG | Endogenous | C-terminal | Cytosolic | The G2A mutation prevents N-myristoylation, confirming its necessity for vacuolar localization. |
Note: Data is based on findings from Klössel et al., 2024.
Signaling Pathway and Experimental Workflows
RTC5 in V-ATPase Regulation
The following diagram illustrates the regulatory role of RTC5 on the V-ATPase complex. Under conditions such as glucose deprivation, RTC5 and Oxr1 promote the disassembly of the V-ATPase, leading to a decrease in vacuolar acidification. This is counteracted by the RAVE complex, which promotes assembly.
Caption: Regulatory pathway of V-ATPase assembly and disassembly mediated by RTC5.
Experimental Workflow: SILAC-based Immunoprecipitation
The diagram below outlines the workflow for identifying RTC5 interaction partners using SILAC labeling followed by GFP-Trap® immunoprecipitation.
Caption: Workflow for SILAC-based co-immunoprecipitation to identify protein interactors.
Experimental Protocols
Protocol 1: Analysis of RTC5 Subcellular Localization by Fluorescence Microscopy
Objective: To determine the subcellular localization of RTC5 using C-terminally tagged GFP fusion proteins in S. cerevisiae.
Materials:
-
Yeast strain expressing RTC5-GFP from an endogenous or constitutive promoter.
-
FM4-64 dye for vacuolar membrane staining.
-
SD/-Ura medium (or other appropriate selection).
-
Sodium azide.
-
Microscope slides and coverslips.
-
Confocal or fluorescence microscope with appropriate filter sets for GFP and FM4-64.
Methodology:
-
Yeast Culture: Inoculate a fresh colony of the RTC5-GFP yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
Subculturing: Dilute the overnight culture to an OD600 of ~0.2 in fresh medium and grow to mid-log phase (OD600 of 0.5-0.8).
-
Vacuolar Staining (Optional): Add FM4-64 to the culture at a final concentration of 40 µM. Incubate for 20 minutes at 30°C, then centrifuge the cells, remove the supernatant, and resuspend in fresh medium. Incubate for another 40-60 minutes to allow the dye to traffic to the vacuolar membrane.
-
Cell Harvesting and Preparation:
-
Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 3 minutes.
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in 50 µL of PBS containing 10 mM sodium azide to inhibit cell movement.
-
-
Microscopy:
-
Pipette 2-3 µL of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Use the GFP channel to visualize RTC5-GFP and the RFP/TRITC channel for the FM4-64 stained vacuolar membrane.
-
Acquire images and analyze the colocalization of the GFP signal with the vacuolar membrane.
-
Protocol 2: Co-Immunoprecipitation of RTC5 with V-ATPase Subunits using GFP-Trap®
Objective: To validate the interaction between RTC5 and V-ATPase subunits by co-immunoprecipitation. This protocol assumes one interacting partner is tagged with GFP (e.g., Vma2-GFP).
Materials:
-
Yeast strains: one expressing the GFP-tagged bait protein (e.g., Vma2-GFP) and a wild-type (WT) control.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.
-
GFP-Trap® Agarose beads (or similar anti-GFP affinity resin).
-
Acid-washed glass beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies: anti-GFP and anti-RTC5.
Methodology:
-
Yeast Culture and Harvesting:
-
Grow 50 mL cultures of both the GFP-tagged and WT strains to an OD600 of ~1.0.
-
Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold water and resuspend in 500 µL of ice-cold Lysis Buffer.
-
-
Cell Lysis:
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Lyse the cells by vigorous vortexing (e.g., 8 cycles of 30 seconds vortexing followed by 30 seconds on ice).
-
Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Equilibrate 25 µL of GFP-Trap® Agarose beads per sample by washing twice with 500 µL of Lysis Buffer.
-
Add 500 µg of cleared protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C.
-
Remove the supernatant (this is the "unbound" fraction).
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot and probe with anti-GFP and anti-RTC5 antibodies to detect the bait and co-immunoprecipitated RTC5, respectively. The WT lysate serves as a negative control for non-specific binding to the beads.
-
References
- 1. A genomewide suppressor and enhancer analysis of cdc13-1 reveals varied cellular processes influencing telomere capping in Saccharomyces cerevisiae | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Yeast TLDc domain proteins regulate assembly state and subcellular localization of the V-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast TLDc domain proteins regulate assembly state and subcellular localization of the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
Standard Operating Procedure for RTC-5 (Hypothetical Compound) Handling
Disclaimer: The following document is a standard operating procedure (SOP) for a hypothetical compound designated "RTC-5." As "this compound" does not correspond to a publicly known chemical entity in the context of drug discovery, this SOP has been generated as a detailed template. All data, pathways, and protocols are illustrative and should be adapted for the user's specific compound of interest.
Application Notes and Protocols for this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Receptor Tyrosine Kinase 'RTK-X'. Due to its photosensitivity and potential cytotoxicity, strict adherence to this SOP is mandatory to ensure personnel safety and data integrity. These application notes provide detailed procedures for the safe handling, storage, and experimental use of this compound.
Safety Precautions
2.1 Personal Protective Equipment (PPE) When handling this compound in either powder or solution form, the following PPE is required:
-
Double nitrile gloves
-
Safety glasses with side shields
-
Chemical-resistant lab coat
-
Full-length pants and closed-toe shoes
2.2 Engineering Controls
-
Powder: All weighing and initial solubilization of this compound powder must be performed in a certified chemical fume hood.
-
Solutions: Handling of concentrated stock solutions should also be conducted in a chemical fume hood.
2.3 Spill and Waste Disposal
-
Spill: In case of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste. For large spills, evacuate the area and contact the institutional safety office.
-
Waste: All this compound contaminated waste (gloves, pipette tips, etc.) must be disposed of in a designated hazardous waste container.
Storage and Handling
This compound is a light-sensitive compound.
-
Solid Form: Store this compound powder at -20°C in a desiccator, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use, light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation: Physicochemical Properties of this compound
The following tables summarize the quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound in Solution (10 µM)
| Condition | Half-life (t½) |
| PBS (pH 7.4) at 37°C | 48 hours |
| DMSO at RT, protected from light | > 7 days |
| DMSO at RT, exposed to light | < 2 hours |
Experimental Protocols
5.1 Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly for 2 minutes to ensure complete dissolution.
-
Aliquot the stock solution into light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
5.2 In Vitro Cell-Based Assay for RTK-X Inhibition
This protocol describes a method to determine the IC50 of this compound on a cancer cell line endogenously expressing the RTK-X receptor.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, starting from a top concentration of 10 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
6.1 Hypothetical Signaling Pathway of RTK-X and Inhibition by this compound
Caption: Hypothetical signaling cascade initiated by RTK-X and inhibited by this compound.
6.2 Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound.
Application Notes and Protocols for In Vivo Studies of Novel Therapeutic Agents
Topic: In Vivo Delivery Methods for Novel Therapeutic Agents (Exemplified by "RTC-5")
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo studies are a critical step in the preclinical development of novel therapeutic agents. These studies provide essential information on the pharmacokinetics, pharmacodynamics, efficacy, and safety of a compound in a living organism, which is crucial for predicting its potential therapeutic effects in humans. This document provides a detailed overview of common delivery methods, experimental protocols, and key considerations for conducting in vivo studies, using the placeholder "this compound" to represent a hypothetical therapeutic agent.
Delivery Methods for In Vivo Administration
The choice of administration route is a critical factor in in vivo studies, as it can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. The selection of an appropriate route depends on the physicochemical properties of the compound, the target organ or tissue, and the desired therapeutic effect (e.g., rapid onset versus sustained release).
Table 1: Comparison of Common In Vivo Administration Routes
| Route of Administration | Description | Advantages | Disadvantages |
| Intravenous (IV) | Direct injection into a vein. | Rapid onset of action, 100% bioavailability, precise dose control.[1] | Risk of embolism, requires skilled personnel, potential for infusion-related reactions. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Large surface area for absorption, relatively easy to perform in rodents.[2] | Potential for injection into abdominal organs, risk of peritonitis, variable absorption.[3] |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Suitable for sustained release formulations, allows for self-administration in humans.[3] | Slower onset of action, limited volume of administration, potential for local irritation. |
| Oral (PO) Gavage | Direct administration into the stomach via a tube. | Convenient for repeated dosing, mimics a common route of human administration.[1][2] | Variable bioavailability due to first-pass metabolism, potential for stress and injury to the animal.[1] |
| Intramuscular (IM) | Injection into a muscle. | Faster absorption than subcutaneous, can be used for depot formulations. | Painful, limited volume, not recommended for small animals like mice due to small muscle mass. |
| Intranasal (IN) | Administration into the nasal cavity. | Bypasses the blood-brain barrier for direct-to-brain delivery, non-invasive.[1] | Limited volume, potential for local irritation, requires specialized delivery devices. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of in vivo studies. The following are example protocols for common administration routes in rodents.
General Considerations:
-
Animal Handling: Proper handling and restraint techniques are crucial to minimize stress and ensure the safety of both the animal and the researcher.[4]
-
Aseptic Technique: All injections should be performed using sterile needles, syringes, and solutions to prevent infection.
-
Volume and Needle Size: The volume of administration and the size of the needle should be appropriate for the size of the animal and the route of administration to avoid tissue damage and discomfort.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse | Rat |
| Intravenous (IV) | Volume: 5 ml/kgNeedle: 27-30 G | Volume: 5 ml/kgNeedle: 25-27 G |
| Intraperitoneal (IP) | Volume: 10 ml/kgNeedle: 25-27 G | Volume: 10 ml/kgNeedle: 23-25 G |
| Subcutaneous (SC) | Volume: 10 ml/kgNeedle: 25-27 G | Volume: 5 ml/kgNeedle: 23-25 G |
| Oral Gavage (PO) | Volume: 10 ml/kgNeedle: 20-22 G (ball-tipped) | Volume: 10 ml/kgNeedle: 18-20 G (ball-tipped) |
Protocol 1: Intravenous (IV) Injection in Mice (Tail Vein)
-
Preparation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Injection: Locate a lateral tail vein. Insert a 27-30 G needle attached to a syringe containing this compound solution into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restraint: Hold the mouse by the scruff of the neck and allow its body to rest on your hand, tilting the head downwards.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Injection: Insert a 25-27 G needle at a 45-degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
-
Administration: Inject the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage.
Protocol 3: Oral Gavage in Mice
-
Restraint: Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the stomach (indicated by the lack of resistance), administer the this compound solution.
-
Post-administration: Gently remove the needle and return the mouse to its cage.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the ADME properties of a therapeutic agent. A typical PK study involves administering the compound and then collecting blood samples at various time points to measure the drug concentration.
Protocol 4: Basic Pharmacokinetic Study in Rats
-
Animal Model: Use cannulated rats to facilitate repeated blood sampling.
-
Administration: Administer this compound via the desired route (e.g., IV bolus or oral gavage).
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 3: Example Pharmacokinetic Parameters for "this compound"
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (hr) | 0.08 | 1.5 |
| AUC (ng*hr/mL) | 3200 | 4500 |
| Clearance (mL/min/kg) | 5.2 | - |
| Bioavailability (%) | 100 | 42 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a therapeutic agent often involves elucidating the signaling pathways it modulates. In vivo experimental workflows are designed to test the efficacy and mechanism of the compound in a relevant disease model.
Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many therapeutic agents target signaling pathways that are dysregulated in disease. The following diagram illustrates a generic RTK signaling pathway that could be inhibited by a hypothetical agent like this compound.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel therapeutic agent.
Caption: A typical workflow for an in vivo efficacy study.
References
Troubleshooting & Optimization
RTC-5 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for the RTC-5 Reporter Cell Line. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common sources of experimental variability. The this compound cell line is a powerful tool for studying the "Cellular Stress Pathway," providing a quantitative luminescent readout corresponding to pathway activation. However, like any cell-based assay, results can be influenced by a number of factors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our this compound assay results. What are the common causes?
High variability is a frequent issue in cell-based assays and can stem from several sources.[1][2][3] The most common factors include inconsistent cell handling, passage number effects, and reagent variability.[4][5]
Key Areas to Investigate:
-
Cell Culture Practices: Ensure your cell handling is consistent. This includes using standardized protocols for passaging, seeding, and treatment.[6] Small deviations in technique can accumulate into significant variability.[4]
-
Cell Passage Number: Reporter cell lines can exhibit phenotypic drift over many passages.[3] This can alter their response to stimuli. It is critical to use cells within a validated passage number range.
-
Reagent Consistency: Use the same lot of serum (FBS), media, and key reagents (like the stimulating ligand) for a set of comparative experiments. Batch-to-batch variation in FBS is a known source of variability.[5]
-
Mycoplasma Contamination: This is a common and often undetected problem that can significantly alter cellular responses.[3][5] Routine testing for mycoplasma is highly recommended.[5]
Below is a troubleshooting workflow to help diagnose the source of variability.
Q2: Our negative control wells (vehicle only) show a high background signal. What could be the cause?
High background luminescence can mask the true signal from your experimental treatments, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions:
-
Cell Seeding Density: Overly dense cell cultures can lead to increased basal pathway activation. It is crucial to optimize and maintain a consistent seeding density.
-
Serum Factors: Components in Fetal Bovine Serum (FBS) can sometimes weakly activate the Cellular Stress Pathway. Consider reducing the serum concentration during the stimulation phase or using a different lot of FBS.
-
Reagent Contamination: Ensure that media and buffers are free from contaminants that might induce a stress response.
| Parameter | Recommendation for Low Background | Consequence of Deviation |
| Seeding Density | 20,000 - 40,000 cells/well (96-well plate) | >50,000 cells/well may increase basal signaling |
| Serum (FBS) % | 0.5% - 2% during stimulation | 10% FBS can contain growth factors that activate pathway |
| Incubation Time | 16-24 hours post-seeding | Insufficient rest can leave cells in activated state |
Q3: The signal induction with our positive control is lower than expected. How can we improve the assay window?
A low signal-to-noise ratio (or assay window) compromises data quality. This often points to suboptimal cell health or assay conditions.
Optimization Steps:
-
Confirm Cell Health: Visually inspect cells before the assay to ensure they are healthy, well-distributed, and not overgrown. Perform a viability test (e.g., Trypan Blue) on a parallel flask.
-
Optimize Ligand Concentration: The concentration of the stimulating ligand may need to be optimized. Perform a dose-response curve to confirm the EC50 and ensure you are using a saturating concentration for your positive control.
-
Check Passage Number: As mentioned, cell responsiveness can decline with high passage numbers. Always use cells from a validated working cell bank.[4][5]
-
Assay Timing: The kinetics of the signaling pathway are critical. Ensure you are measuring the luminescent signal at the optimal time point post-stimulation.
Hypothetical Signaling Pathway for this compound Activation:
The this compound cell line contains a luciferase reporter gene under the control of the Stress Response Element (SRE). The pathway is activated by external stressors or specific ligands, leading to the translocation of the transcription factor STF1 to the nucleus.
Experimental Protocols
Standard this compound Assay Protocol for a 96-Well Plate
This protocol provides a baseline for conducting experiments. Optimization may be required for specific applications.
-
Cell Culture & Maintenance:
-
Culture this compound cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin.
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
Passage cells when they reach 80-90% confluency. Do not allow them to become fully confluent.
-
Crucially, use cells between passages 5 and 20 for all experiments.
-
-
Cell Seeding:
-
Aspirate media, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Dilute cells to a final concentration of 2 x 10^5 cells/mL in fresh medium.
-
Seed 100 µL per well in a white, clear-bottom 96-well plate (for a density of 20,000 cells/well).
-
Incubate for 16-24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and controls in serum-free or low-serum (0.5%) medium.
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 6 hours, determined from time-course experiments).
-
-
Luminescence Reading:
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Equilibrate the plate and the luciferase assay reagent to room temperature.
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Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL/well).
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Incubate for 10 minutes at room temperature, protected from light, to allow the signal to stabilize.
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Read luminescence on a plate reader.
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Recommended Assay Controls and Expected Results:
| Control Type | Description | Expected Outcome | Troubleshooting if Deviates |
| Negative (Vehicle) | Cells treated with vehicle (e.g., 0.1% DMSO) | Low luminescence (background) | High signal may indicate contamination or overgrowth. |
| Positive Control | Cells treated with 100 nM "Stressin" ligand | High luminescence (>10-fold over vehicle) | Low signal may indicate low passage viability or reagent issue. |
| Untreated Cells | Cells with media only | Similar to Negative Control | N/A |
| No-Cell Control | Wells with media and reagent, no cells | Near-zero luminescence | High signal indicates contaminated reagents or plate reader issue. |
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. researchgate.net [researchgate.net]
- 6. cellculturecompany.com [cellculturecompany.com]
optimizing RTC-5 concentration for efficacy
Disclaimer: The following content is for illustrative purposes and is based on a fictional compound, "RTC-5," to demonstrate the creation of a technical support resource. All data, protocols, and pathways are hypothetical.
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the effective application of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Question: Why am I observing high variability in my IC50 values for this compound across replicate experiments?
Answer:
High variability in IC50 values can stem from several factors. Here are the most common causes and how to address them:
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Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can respond differently to treatment.
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Inconsistent Seeding Density: Verify that you are seeding the same number of cells in each well. Even small variations can lead to significant differences in final cell numbers and apparent drug efficacy.
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Compound Solubility: this compound can precipitate at higher concentrations if not properly dissolved. Ensure the DMSO stock is fully dissolved before diluting in media. Visually inspect the media for any signs of precipitation after adding the compound.
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Assay Timing: The incubation time with this compound can significantly impact the IC50 value. Ensure that the treatment duration is consistent across all experiments.
Question: I am observing significant off-target effects or cytotoxicity at concentrations where I don't expect to see them. What could be the cause?
Answer:
Observing unexpected cytotoxicity can be a sign of off-target effects or issues with the experimental setup.
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Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the untreated control. High concentrations of DMSO can be toxic to some cell lines.
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Compound Purity: Verify the purity of your this compound lot. Impurities could have their own cytotoxic effects.
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Off-Target Kinase Inhibition: this compound, while selective, may inhibit other kinases at higher concentrations. Refer to the kinase profiling data to understand its selectivity.
Question: this compound appears to have low efficacy in my cell line of interest. What steps can I take to investigate this?
Answer:
Low efficacy could be due to several biological or technical factors.
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Target Expression: Confirm that your cell line expresses the target of this compound, "Target Kinase Alpha (TKA)." You can verify this using techniques like Western Blot or RT-qPCR.
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Activation State of the Pathway: The signaling pathway that TKA is a part of may not be active in your chosen cell line. Consider stimulating the pathway if a known agonist exists.
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Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. You can test this by co-administering an efflux pump inhibitor.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent and selective small molecule inhibitor of Target Kinase Alpha (TKA). TKA is a critical component of the Pro-Survival Signaling Pathway, which is often dysregulated in certain cancers. By inhibiting TKA, this compound blocks downstream signaling, leading to the induction of apoptosis in cancer cells dependent on this pathway.
Question: What is the recommended concentration range for in vitro experiments?
Answer:
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on our internal data, a good starting point for most cancer cell lines is a dose-response curve ranging from 1 nM to 10 µM. See the data table below for IC50 values in common cell lines.
Question: How should I prepare and store this compound?
Answer:
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium of choice.
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 250 |
| MCF7 | Breast Adenocarcinoma | 800 |
| U87 MG | Glioblastoma | > 10,000 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed cells in a 96-well plate at a predetermined optimal density.
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Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
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-
Compound Preparation and Treatment:
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Prepare a 2X serial dilution of this compound in cell culture medium. We recommend a 10-point dilution series starting from 20 µM.
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Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
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Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
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Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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-
Data Analysis:
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Normalize the data to the vehicle control (100% viability).
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Plot the normalized data against the log of the this compound concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
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Visualizations
Signaling Pathway of this compound Inhibition
Technical Support Center: Improving RTC-5 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with RTC-5 solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a sparingly soluble compound in aqueous solutions. Its solubility is highly dependent on the pH, temperature, and composition of the solvent. For detailed solubility data in various conditions, please refer to the table below.
Q2: Why is my this compound not dissolving in water?
A2: The poor aqueous solubility of this compound is a known issue. Several factors can contribute to this, including the crystalline structure of the compound and its hydrophobic nature. For practical steps to address this, please see the Troubleshooting Guide below.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is more soluble in some organic solvents. However, for many biological assays and in vivo studies, the concentration of organic solvents must be minimized. It is crucial to determine the tolerance of your experimental system to any co-solvents used.
Q4: What are the common methods to improve the solubility of compounds like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include physical methods like particle size reduction and chemical methods such as pH adjustment, use of co-solvents, and complexation with cyclodextrins. A systematic approach to screen for the optimal solubilization strategy is recommended.
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
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Possible Cause 1: Supersaturated Solution. You may have created a supersaturated stock solution that is not stable over time.
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Solution: Try preparing a fresh stock solution at a slightly lower concentration. Ensure complete dissolution by gentle heating or sonication, and then allow it to cool to room temperature slowly before use.
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Possible Cause 2: Change in Solvent Composition. Diluting your this compound stock (likely in an organic solvent) into an aqueous buffer can cause it to precipitate if the final concentration of the organic solvent is too low to maintain solubility.
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Solution: Optimize the final concentration of the co-solvent in your assay. Perform a vehicle control experiment to ensure the co-solvent does not affect your experimental results.
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Possible Cause 3: pH Shift. The solubility of this compound may be pH-dependent. A change in the pH of your solution upon addition of this compound or other reagents could cause it to precipitate.
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Solution: Determine the pH-solubility profile of this compound and buffer your solutions accordingly to maintain a pH where this compound is most soluble.
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Quantitative Data: this compound Solubility
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Notes |
| Deionized Water | 25 | < 1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 1.5 | Slightly soluble. |
| 10% DMSO in PBS, pH 7.4 | 25 | 50 | Increased solubility with co-solvent. |
| 5% Solutol® HS 15 in Water | 25 | 150 | Significant improvement with surfactant. |
| 10 mM HP-β-CD in Water | 25 | 85 | Enhanced solubility through complexation. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Methodology:
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Prepare a series of buffers with pH values ranging from 3 to 10.
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Add an excess amount of this compound powder to a fixed volume of each buffer.
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Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved compound.
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Carefully collect the supernatant and filter it through a 0.22 µm filter.
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Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Plot the solubility of this compound as a function of pH.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of different co-solvents on this compound solubility.
Methodology:
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Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).
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Prepare a series of co-solvent/aqueous buffer mixtures at various ratios (e.g., 5%, 10%, 20% co-solvent).
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Add an excess amount of this compound to each solvent mixture.
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Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol.
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Plot the solubility of this compound against the percentage of each co-solvent.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Hypothetical signaling pathway modulated by this compound.
RTC-5 degradation issues and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation issues and prevention strategies for the EGFR inhibitor, RTC-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenothiazine-based compound that acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). By targeting EGFR, this compound can interfere with downstream signaling pathways, such as the PI3K-AKT and RAS-ERK pathways, which are crucial for cell growth and proliferation. This inhibitory action makes this compound a compound of interest in cancer research.
Q2: What are the primary causes of this compound degradation?
A2: As a phenothiazine derivative, this compound is susceptible to degradation from several factors:
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Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which is a common degradation pathway for this class of compounds.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of phenothiazine compounds.
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pH: The stability of phenothiazines is often pH-dependent. This compound may degrade in highly acidic or alkaline conditions.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
Q3: How can I prevent this compound degradation in my experiments?
A3: To minimize degradation, adhere to the following best practices:
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Storage: Store this compound in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which typically involve refrigeration or freezing in a tightly sealed container.
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Handling: Prepare solutions of this compound fresh for each experiment whenever possible. If stock solutions are prepared, they should be stored in amber vials or tubes to protect from light and kept at a low temperature.
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Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.
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pH Control: Maintain the pH of your experimental solutions within a stable range, ideally close to neutral, unless the experimental protocol requires otherwise.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of similar phenothiazine compounds, the primary degradation products are likely to be oxides of the parent compound, such as this compound sulfoxide. Other potential degradants could arise from further oxidation or photolytic reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | This compound degradation due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a new batch of solid compound. 2. Ensure stock solutions are stored protected from light and at the recommended temperature. 3. Verify the pH of your experimental buffer. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of this compound degradation products. | 1. Perform a forced degradation study to identify potential degradation peaks. 2. Review your experimental workflow to identify potential exposure to light, extreme pH, or high temperatures. |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound or its degradation products. | 1. Confirm the solubility of this compound in your chosen buffer system. 2. Consider the use of a co-solvent (e.g., DMSO) at a concentration that does not affect your experimental system. |
Quantitative Data on Phenothiazine Stability
The following table summarizes representative stability data for phenothiazine compounds under various stress conditions. While this data is not specific to this compound, it provides a general indication of the stability profile for this class of molecules.
| Stress Condition | Duration | Temperature | pH | Solvent | Representative Degradation (%) |
| Acid Hydrolysis | 24 hours | 60°C | 1 M HCl | Water/Acetonitrile | 15-25% |
| Base Hydrolysis | 24 hours | 60°C | 1 M NaOH | Water/Acetonitrile | 10-20% |
| Oxidative | 8 hours | Room Temp | - | 3% H₂O₂ in Water | 20-40% |
| Photolytic | 48 hours | Room Temp | 7 | Water/Acetonitrile | 25-50% |
| Thermal | 7 days | 80°C | - | Solid State | 5-15% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 8 hours.
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Photodegradation: Expose 1 mL of this compound stock solution in a quartz cuvette to a UV lamp (254 nm) for 48 hours.
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Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 7 days.
3. Sample Analysis:
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After the specified stress period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method for Phenothiazine Compounds
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.5). - Flow Rate: 1.0 mL/min. - Detection: UV at 254 nm. - Injection Volume: 20 µL. - Column Temperature: 30°C.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors
A Note on RTC-5: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on such a compound. Scientific literature primarily identifies RTC5 as a protein in Saccharomyces cerevisiae (yeast) involved in regulating vacuolar V-ATPase and telomere capping. The concept of "off-target effects," as typically applied to small molecule drugs, is not directly applicable to a yeast protein.
Therefore, this technical support center will address the broader and critical challenge faced by researchers: overcoming the off-target effects of small molecule inhibitors in general. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating these unintended interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting. It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.
Q2: How can I determine if my small molecule inhibitor is causing off-target effects?
A: A multi-pronged approach is essential. Key strategies include:
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Using structurally unrelated inhibitors: Employing multiple inhibitors with different chemical scaffolds that target the same primary protein can help confirm that the observed phenotype is due to on-target inhibition.[1]
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Performing rescue experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.
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Conducting target engagement assays: Techniques like cellular thermal shift assays (CETSA) or biochemical binding assays can confirm that the inhibitor is binding to the intended target within the cell at the concentrations used.
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Profiling against a panel of kinases or other potential targets: In vitro screening against a broad panel of related proteins (e.g., a kinome scan) can identify potential off-target binding partners.[2][3]
Q3: What is the difference between potency and selectivity?
A:
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Potency refers to the concentration of an inhibitor required to produce a specific level of inhibition of its intended target (often measured as IC50 or Ki).
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Selectivity refers to the inhibitor's ability to bind to its intended target over other proteins. A highly selective inhibitor will have a much higher affinity for its on-target versus off-target molecules.
It is important to note that high potency does not guarantee high selectivity. An inhibitor can be potent against its target but also interact with numerous off-targets at similar concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.
Troubleshooting Steps:
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Validate with a Secondary Inhibitor:
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Protocol: Treat cells with a structurally distinct inhibitor that targets the same protein.
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Expected Outcome: If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Perform a Dose-Response Curve:
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Protocol: Test a wide range of inhibitor concentrations.
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Expected Outcome: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at higher concentrations.
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Conduct a Rescue Experiment:
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Protocol: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor.
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Expected Outcome: If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
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Issue 2: Cellular Toxicity at Effective Concentrations
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.
Troubleshooting Steps:
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Lower the Inhibitor Concentration:
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Protocol: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target.
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Rationale: This minimizes the likelihood of engaging lower-affinity off-targets.
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Profile for Off-Target Liabilities:
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Protocol: Submit the compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families.
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Rationale: This can identify known toxic off-targets and guide the selection of a more selective compound.
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Use a More Selective Inhibitor:
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Protocol: Consult literature and chemical probe databases to identify alternative inhibitors for your target with a better-documented selectivity profile.
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Rationale: Not all inhibitors are created equal; some have been more rigorously characterized for off-target effects than others.
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Data Presentation: Comparing Inhibitor Characteristics
When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
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Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
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Cell Treatment: Treat intact cells with the small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
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Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Protocol 2: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor.
Methodology:
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Compound Submission: Provide the inhibitor to a core facility or commercial service that offers kinome screening.
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Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay measures the inhibitor's ability to block the activity of each kinase at a fixed concentration (e.g., 1 µM).
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Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).
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Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of the inhibitor against these unintended targets.
Visualizations
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. off-target inhibition of signaling pathways.
Experimental Workflow: Validating On-Target Effects
References
Technical Support Center: RTC-5 Experimental Controls and Best Practices
Clarification Required: The term "RTC-5" is associated with multiple entities across different scientific and technical fields. To provide you with the most accurate and relevant technical support, please specify the full name or the specific biological context of this compound you are working with. For example, are you referring to "Restriction of telomere capping protein 5," a component of a viral "Replicase-transcriptase complex," or another molecule?
Once you provide more specific information, we can generate a comprehensive guide to experimental controls, best practices, and troubleshooting for your research needs.
In the meantime, we offer a generalized framework for establishing robust experimental designs and troubleshooting common issues that can be adapted to a wide range of biological research areas.
General Troubleshooting Guide for Cell-Based Assays
This guide provides a starting point for identifying and resolving common issues encountered in cell-based experiments.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure proper cell suspension mixing before and during seeding. Use a calibrated multichannel pipette. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Reagent dispensing errors | Calibrate and regularly maintain pipettes. Use automated liquid handlers for high-throughput experiments. | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentration | Perform a titration of key reagents (e.g., antibodies, detection substrates) to determine the optimal concentration. |
| High background signal | Optimize washing steps to remove unbound reagents. Test different blocking buffers. | |
| Insufficient signal generation | Increase incubation times or temperature (if compatible with the assay). Ensure the detection reagent is not expired. | |
| Inconsistent Results Between Experiments | Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Different lots of reagents | Test new lots of critical reagents (e.g., serum, antibodies) against the old lot before use in critical experiments. | |
| Operator variability | Standardize all experimental procedures and ensure all users are trained on the same protocol. | |
| Unexpected or "No Effect" Results | Inactive compound or treatment | Verify the identity and activity of your compound. Use a fresh stock. |
| Cell line unresponsiveness | Confirm that your cell line expresses the target of interest. Include a positive control compound known to elicit a response. | |
| Incorrect assay timing | Perform a time-course experiment to determine the optimal time point for measuring the effect. |
Frequently Asked Questions (FAQs) for Experimental Design
This section addresses common questions related to designing and controlling biological experiments.
Q1: What are the essential positive and negative controls for a cell signaling pathway experiment?
A1:
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Positive Control: A known activator or inhibitor of the signaling pathway to ensure the assay can detect the expected biological response. This validates the experimental system and reagents.
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Negative Control (Vehicle Control): The solvent or buffer used to dissolve the experimental compound, administered at the same volume or concentration as the active treatment. This accounts for any effects of the vehicle itself.
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Untreated Control: Cells that are not exposed to any treatment, representing the basal level of activity.
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Transfection Control (if applicable): In experiments involving genetic manipulation (e.g., siRNA, plasmid transfection), a non-targeting or empty vector control is crucial to distinguish the specific effects of the gene of interest from the effects of the transfection process itself.
Q2: How can I minimize variability in my experiments?
A2:
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Standard Operating Procedures (SOPs): Develop and strictly follow detailed protocols for all procedures.
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Cell Culture Consistency: Maintain a consistent cell culture environment (e.g., media, supplements, incubator conditions) and use cells at a consistent confluency and passage number.
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Reagent Quality Control: Use high-quality reagents and keep detailed records of lot numbers.
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Assay Automation: Where possible, use automated liquid handling and plate reading instrumentation to reduce human error.
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Randomization: Randomize the layout of samples on multi-well plates to mitigate potential plate-positional effects.
Q3: What is the best way to present quantitative data from my experiments?
A3: Summarize quantitative data in clearly structured tables. For dose-response experiments, a table showing the concentration of the compound and the corresponding response (e.g., % inhibition, cell viability) is standard. Include statistical measures such as mean, standard deviation (SD) or standard error of the mean (SEM), and the number of replicates (n).
Experimental Workflow and Methodologies
A generalized workflow for a cell-based signaling assay is presented below.
Caption: A generalized workflow for a typical cell-based assay.
Detailed Methodology for a Generic Kinase Activity Assay
This protocol provides a template that can be adapted for a specific kinase of interest.
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Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Preparation: Prepare a serial dilution of the test compound in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically below 0.5%.
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Cell Treatment: Remove the cell culture medium and add fresh medium containing the test compounds or controls (positive, negative, vehicle).
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Incubation: Incubate the plate for the desired period (e.g., 1 hour) at 37°C, 5% CO2.
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Cell Lysis: Aspirate the medium and add a lysis buffer to each well. Incubate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
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Kinase Activity Measurement: Transfer the cell lysate to a pre-coated ELISA plate containing a substrate for the kinase of interest. Add an ATP solution to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 37°C.
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Detection: Wash the plate to remove non-phosphorylated substrates. Add a detection antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
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Signal Generation: Add a colorimetric or chemiluminescent substrate and measure the signal using a microplate reader.
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Data Analysis: Subtract the background signal (wells with no lysate) and normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value if applicable.
Example Signaling Pathway Diagram
The following diagram illustrates a generic signal transduction cascade.
Caption: A simplified diagram of a typical signal transduction pathway.
Welcome to the technical support center for RTC-5 related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with the this compound signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the this compound signaling pathway and why is it important in drug development?
The this compound (Receptor Tyrosine Kinase-5) signaling pathway is a critical cellular cascade involved in regulating cell proliferation, differentiation, and survival. In many cancer types, this pathway is aberrantly activated, leading to uncontrolled cell growth. As such, the components of the this compound pathway are promising targets for therapeutic intervention.
Q2: I am not seeing any phosphorylation of downstream targets after this compound ligand stimulation. What could be the issue?
There are several potential reasons for a lack of downstream signaling. First, ensure your cells are healthy and have not been passaged too many times. Second, confirm the bioactivity of your ligand. Third, check the expression level of the this compound receptor in your cell line. Low receptor expression will result in a weak signal. Finally, consider the timing of your experiment; you may be missing the peak phosphorylation window.
Q3: My this compound inhibitor is not showing any effect on cell viability. What are the possible causes?
If your this compound inhibitor is not impacting cell viability, consider the following:
-
Drug Potency and Permeability: Verify the IC50 of your inhibitor in a cell-free kinase assay to confirm its potency. Also, ensure the compound is cell-permeable.
-
Off-Target Effects: The targeted cells might have redundant or alternative survival pathways that compensate for this compound inhibition.
-
Incorrect Dosing: The concentrations used may be too low to achieve a therapeutic effect. A dose-response experiment is recommended.
Troubleshooting Guides
Issue 1: High Background in Western Blots for Phospho-RTC-5
High background on a phospho-RTC-5 Western blot can obscure your results. Here are some common causes and solutions:
| Problem | Possible Cause | Solution |
| High Background | Blocking was insufficient. | Increase blocking time to 2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Primary antibody concentration is too high. | Titrate your primary antibody to determine the optimal concentration. | |
| Washing steps are inadequate. | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Issue 2: Inconsistent Results in Cell Viability Assays
Inconsistent data in cell viability assays can be frustrating. Below are some troubleshooting tips:
| Problem | Possible Cause | Solution |
| Variable Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and be consistent with your seeding density. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. | |
| Reagent preparation. | Prepare fresh reagents for each experiment and ensure they are well-mixed. |
Experimental Protocols
Protocol: Immunoprecipitation of this compound
This protocol describes the immunoprecipitation of the this compound receptor to study its interaction with downstream signaling partners.
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold immunoprecipitation buffer.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-RTC-5 antibody.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Add 25 µl of Protein A/G agarose beads.
-
Incubate for another 1 hour at 4°C.
-
-
Washing and Elution:
-
Centrifuge the samples at 1,000 x g for 30 seconds at 4°C.
-
Discard the supernatant and wash the beads three times with lysis buffer.
-
Elute the protein by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against this compound and potential interacting proteins.
-
Visualizations
Caption: The this compound signaling cascade.
Caption: Workflow for this compound Immunoprecipitation.
Technical Support Center: Enhancing the Stability of RTC-5 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of the RTC-5 protein in various experimental assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common functions?
This compound, or "Restriction of telomere capping protein 5," is a protein found in Saccharomyces cerevisiae (budding yeast). It plays a crucial role in the regulation of the vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for acidifying intracellular compartments. This compound is known to interact with V-ATPase subunits and is involved in the assembly and disassembly of the V-ATPase complex.
Q2: What types of assays are typically performed with this compound?
Given its function as a V-ATPase regulator, this compound is commonly studied using the following assays:
-
V-ATPase Activity Assays: To determine how this compound modulates the proton-pumping activity of the V-ATPase.
-
Protein-Protein Interaction Assays: Techniques such as co-immunoprecipitation (Co-IP) and in vitro pull-down assays are used to study the direct interaction of this compound with V-ATPase subunits.[1][2][3][4][5][6]
-
Structural Biology Techniques: Methods like cryo-electron microscopy (cryo-EM) can be used to understand the structural basis of the this compound/V-ATPase interaction.
Q3: Why is maintaining this compound stability important for my experiments?
Maintaining the structural integrity and stability of this compound is critical for obtaining reliable and reproducible experimental results. An unstable protein can lead to:
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Loss of biological activity.
-
Protein aggregation, which can interfere with assays.[7][8][9][10][11]
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Inaccurate quantification and characterization of its interactions and functions.
Troubleshooting Guides
Issue 1: this compound Precipitation or Aggregation During Purification or in Assays
Symptoms:
-
Visible precipitate after thawing a frozen aliquot of this compound.
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Cloudiness in the protein solution during an experiment.
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Inconsistent results in binding or activity assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The pH, ionic strength, and buffer composition can significantly impact protein solubility.[7][8][9][10][14] Perform a buffer screen to identify the optimal conditions for this compound. Start with a buffer pH that is at least one unit away from the isoelectric point (pI) of this compound. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. Determine the optimal concentration range for your specific assay. If high concentrations are necessary, consider adding stabilizing excipients. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature proteins. Aliquot your purified this compound into single-use volumes to minimize freeze-thaw cycles. |
| Lack of Stabilizing Additives | Certain additives can prevent aggregation and improve stability.[15][16] |
Table 1: Common Stabilizing Additives for Proteins
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Preferential exclusion, stabilizing the compact folded state.[11] |
| Non-detergent sulfobetaines (NDSBs) | 0.1-1 M | Can help to solubilize proteins and prevent aggregation. |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Suppress aggregation and increase solubility.[16] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent oxidation of cysteine residues and subsequent aggregation.[15] |
Issue 2: Degradation of this compound in Cell Lysates or During Assays
Symptoms:
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Appearance of lower molecular weight bands on an SDS-PAGE or Western blot.
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Loss of full-length protein over time.
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Decreased activity in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protease Activity | Endogenous proteases released during cell lysis can degrade your protein of interest.[12][13][17] |
| Instability at Assay Temperature | The temperature at which the assay is performed may be too high, leading to denaturation and subsequent degradation. |
| Incorrect pH | Extreme pH values can lead to protein denaturation and degradation. |
Table 2: Strategies to Minimize Protease Activity
| Strategy | Details |
| Work at Low Temperatures | Perform all purification and assay setup steps on ice or at 4°C to reduce protease activity.[12] |
| Add Protease Inhibitor Cocktails | Use a commercially available protease inhibitor cocktail that targets a broad range of proteases (serine, cysteine, metalloproteases). Add it fresh to your lysis and assay buffers. |
| Use Specific Protease Inhibitors | If you know the specific class of protease that is degrading your protein, you can use a more targeted inhibitor (e.g., PMSF for serine proteases, EDTA for metalloproteases). |
| Rapid Sample Processing | Minimize the time between cell lysis and the start of your experiment. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of this compound.[18][19][20]
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (or similar fluorescent dye)
-
A real-time PCR instrument
-
96-well PCR plates
-
A library of different buffers with varying pH and salt concentrations
Procedure:
-
Prepare a master mix of this compound and SYPRO Orange dye in a base buffer.
-
In a 96-well plate, aliquot the different buffer conditions to be tested.
-
Add the this compound/dye master mix to each well.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.
-
Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye will bind to the exposed hydrophobic regions and fluoresce.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability in that buffer condition.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify this compound Interaction with V-ATPase Subunits
This protocol is used to determine if this compound interacts with V-ATPase subunits in vivo.[4][5][21][22]
Materials:
-
Yeast cell lysate expressing tagged this compound (e.g., HA-tagged)
-
Antibody specific to the tag (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease inhibitors)
-
Wash buffer (lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse yeast cells to prepare a whole-cell extract.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-HA antibody for 1-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against known V-ATPase subunits to detect interacting partners.
Visualizations
Caption: Workflow for optimizing this compound stability and subsequent analysis.
Caption: Simplified signaling pathway of V-ATPase regulation in yeast.
References
- 1. In vitro protein-binding assay [bio-protocol.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. bprmcs.com [bprmcs.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Co-Immunoprecipitation assay for HA-tagged proteins from yeast [protocols.io]
- 22. Co-immunoprecipitation of Chromatin Proteins from Yeast Extracts [bio-protocol.org]
Technical Support Center: RTC-5 and Common Lab Reagents
A Note to Our Users: The term "RTC-5" is associated with multiple distinct biological and technical entities. To provide the most accurate and relevant information, please identify the specific "this compound" you are working with from the descriptions below.
Based on our current understanding, "this compound" may refer to:
-
Yeast Protein RTC5 (YOR118W): A protein in Saccharomyces cerevisiae that plays a role in regulating the vacuolar H+-ATPase (V-ATPase).[1][2][3]
-
Coronavirus Replicase-Transcriptase Complex (RTC): A multi-protein complex essential for the replication and transcription of the coronavirus RNA genome.[4]
At present, there is a lack of specific documented interference between a substance definitively identified as "this compound" and common laboratory reagents. The information available focuses on the primary biological functions of these molecules.
This support center will be updated as more specific data becomes available. In the interim, we offer general troubleshooting guidance and frequently asked questions based on standard laboratory practices.
General Troubleshooting for Protein and Reagent Interactions
Unexpected experimental results can often be traced to interactions between your protein of interest and the reagents in your assay. Here are some common sources of interference and troubleshooting steps.
Question: My protein appears to be inactive or aggregated. Could a common lab reagent be the cause?
Answer: Yes, several common reagents can affect protein stability and function.
-
Solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, often used to dissolve compounds, can denature proteins at high concentrations.
-
Troubleshooting:
-
Minimize the final concentration of the organic solvent in your assay.
-
Perform a solvent tolerance test with your protein to determine the maximum concentration it can withstand without loss of activity.
-
Consider alternative solvents if possible.
-
-
-
Detergents: Detergents are used to solubilize proteins but can also disrupt protein structure and function.
-
Troubleshooting:
-
Screen a panel of detergents to find one that maintains the solubility and activity of your protein.
-
Optimize the detergent concentration; use the lowest concentration that achieves the desired effect.
-
-
-
Buffer Components: The pH, ionic strength, and specific ions in your buffer can significantly impact your protein.
-
Troubleshooting:
-
Ensure your buffer's pH is optimal for your protein's stability and activity.
-
Be mindful of the salt concentration, as high ionic strength can lead to aggregation, while very low ionic strength can also be destabilizing.
-
Some ions can inhibit enzyme activity; check for known inhibitors of your protein or protein family.
-
-
Experimental Workflow for Investigating Reagent Interference
This generalized workflow can help you systematically identify potential interference from a lab reagent.
Caption: A logical workflow for troubleshooting potential reagent interference in an assay.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect reagent interference?
A1: The first step is to run a control experiment. This typically involves running your assay with and without the suspected interfering reagent, keeping all other conditions identical. If you observe a significant difference in the results, it is a strong indication of interference.
Q2: How can I determine if the interference is specific to my protein of interest?
A2: To test for specificity, you can run a parallel assay with a different, well-characterized protein that should not be affected by the reagent . If you only see an effect in the assay with your protein of interest, the interference is likely specific.
Q3: Could the physical labware or plasticware be a source of interference?
A3: Yes, some compounds can adsorb to the surface of plastic tubes or plates, reducing their effective concentration in your assay. Conversely, leachables from the plastic can sometimes interfere with biological assays. If you suspect this, you can test different types of labware or pre-treat the surfaces to block non-specific binding.
Signaling Pathway Note
For researchers studying the yeast protein RTC5 (YOR118W) , its known function is related to the regulation of the V-ATPase. The following diagram illustrates its role in this context.
Caption: Regulation of V-ATPase assembly and disassembly by the RAVE complex and RTC5.[1]
References
RTC-5 Technical Support Center: Refining Treatment Duration for Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration for the investigational anti-cancer compound RTC-5 (also known as TRC-382). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how does it influence the selection of treatment duration?
A1: this compound is an optimized phenothiazine that demonstrates anti-cancer efficacy by negatively regulating the PI3K-AKT and RAS-ERK signaling pathways, particularly in EGFR-driven cancers.[1] The optimal treatment duration should be sufficient to observe significant modulation of these pathways and downstream effects on cell viability and proliferation. Initial studies have shown that a 24-hour treatment with 20-40 μM this compound can decrease phospho-AKT and phospho-ERK levels, while a 48-hour treatment shows a GI50 of 12.6μM in H1650 lung adenocarcinoma cells.[1] Therefore, initial time-course experiments should bracket these time points.
Q2: How do I determine the optimal treatment duration of this compound for my specific cancer cell line?
A2: The optimal treatment duration for this compound can vary between different cell lines. A systematic approach involving time-course experiments is recommended. This typically involves treating your cells with a fixed concentration of this compound (e.g., around the GI50) and assessing cell viability and pathway inhibition at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2] The ideal duration will be the earliest time point that shows a robust and statistically significant biological effect.
Q3: Should I use a continuous exposure or a short-term "pulse" treatment with this compound in my in vitro studies?
A3: The choice between continuous and pulse treatment depends on the experimental question and the clinical administration schedule being modeled.[3] Continuous exposure is common for in vitro cytotoxicity assays to determine parameters like GI50.[3] However, a pulse treatment followed by a recovery period can provide insights into the durability of the drug's effect and the cell's ability to recover, which may be more clinically relevant for some drugs.[2][3] It is advisable to test both to fully characterize the in vitro pharmacology of this compound.
Troubleshooting Guides
Problem 1: High variability in cell viability data across different treatment durations.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variations in reagent addition.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Use a multichannel pipette for adding this compound and assay reagents to minimize timing differences between wells.
-
Normalize data to an untreated control for each time point.
-
Problem 2: No significant decrease in phospho-AKT or phospho-ERK levels after this compound treatment.
-
Possible Cause: The chosen time point is too early or too late, the this compound concentration is too low, or there are technical issues with the Western blot.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for pathway inhibition.
-
Increase the concentration of this compound.
-
Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.[4][5]
-
Use a positive control (e.g., cells stimulated with EGF) to confirm that the signaling pathway is active and detectable.
-
Run a total protein control (total AKT and total ERK) to ensure that the lack of phospho-signal is not due to a general decrease in protein levels.[4]
-
Problem 3: The GI50 value for this compound changes significantly with different treatment durations.
-
Possible Cause: This is an expected pharmacological phenomenon. The potency of a drug can be time-dependent.[2]
-
Troubleshooting Steps:
-
This is not necessarily an error. Report the GI50 value along with the specific treatment duration used.
-
To understand the relationship between concentration and treatment duration, you can perform a matrix experiment with varying concentrations and time points.
-
Consider the mechanism of this compound. If it induces apoptosis, longer incubation times may be required to see the full effect on cell viability.
-
Data Presentation
Table 1: Example Data from a Time-Course Experiment on H1650 Cells with 15 µM this compound
| Treatment Duration (hours) | % Cell Viability (MTT Assay) | p-AKT Levels (Normalized to Total AKT) | p-ERK Levels (Normalized to Total ERK) |
| 0 | 100% | 1.00 | 1.00 |
| 6 | 95% | 0.85 | 0.90 |
| 12 | 80% | 0.60 | 0.70 |
| 24 | 60% | 0.30 | 0.45 |
| 48 | 45% | 0.25 | 0.35 |
| 72 | 40% | 0.20 | 0.30 |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT)
This protocol is designed to determine the effect of this compound on cell viability over time.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound. Include a vehicle-only control.
-
Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each time point.
Protocol 2: Time-Course Western Blot for Phospho-Protein Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins like AKT and ERK over time.
Materials:
-
Your cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-AKT, total AKT, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound for various time points (e.g., 0, 1, 6, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each time point.
Mandatory Visualizations
Caption: Signaling pathway targeted by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating RTC-5 Efficacy: A Comparative Guide to Secondary Assay Confirmation
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a compound is a critical step. While primary assays provide an initial measure of a drug's activity, secondary assays are essential for validating these findings and elucidating the underlying mechanism of action. This guide provides a framework for validating the results of RTC-5, an EGFR inhibitor, using a secondary biochemical assay.
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Inhibition of EGFR is designed to disrupt downstream signaling through the PI3K-AKT and RAS-ERK pathways, ultimately leading to reduced cancer cell growth. A common primary screen for compounds like this compound is a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their proliferation and survival.
To confirm that the effects observed in the primary assay are due to the intended mechanism of action—the inhibition of EGFR signaling—a secondary assay is employed. A Western blot analysis to measure the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK, is a robust secondary assay for this purpose. A reduction in the phosphorylation of these proteins upon treatment with this compound would provide strong evidence that the compound is acting on its intended target.
Due to the limited availability of specific quantitative data for this compound, this guide will use data from a representative EGFR inhibitor, Lapatinib, to illustrate the comparison between a primary cell viability assay and a secondary phosphorylation assay.
Data Presentation: Comparing Primary and Secondary Assay Results
The following table summarizes the inhibitory concentrations (IC50) of the representative EGFR inhibitor Lapatinib in both a primary cell viability assay and a secondary assay measuring the inhibition of EGFR and ErbB2 autophosphorylation. This comparison is crucial for validating that the compound's effect on cell growth is directly related to its inhibition of the target kinase.
| Assay Type | Target Cell Line | Parameter Measured | IC50 (µM) |
| Primary Assay | HN5 (EGFR-overexpressing) | Growth Inhibition | ~0.1 |
| BT474 (ErbB2-overexpressing) | Growth Inhibition | ~0.2 | |
| Secondary Assay | HN5 | EGFR Autophosphorylation | 0.17 |
| HN5 | ErbB2 Autophosphorylation | 0.08 | |
| BT474 | EGFR Autophosphorylation | 0.21 | |
| BT474 | ErbB2 Autophosphorylation | 0.06 |
Data presented is for the representative EGFR inhibitor, Lapatinib, and is intended to illustrate the validation process.[2]
The close correlation between the IC50 values for growth inhibition and receptor phosphorylation provides strong evidence that the compound's primary effect is due to its on-target activity.
Experimental Protocols
Detailed methodologies for the primary (MTT) and secondary (Western Blot) assays are provided below to ensure reproducibility and accurate comparison.
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Secondary Assay: Western Blot for Phospho-EGFR, Phospho-AKT, and Phospho-ERK
This protocol quantifies the levels of phosphorylated EGFR, AKT, and ERK to directly measure the inhibitory effect of this compound on its target pathway.
Materials:
-
Cell culture dishes
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in treated samples to the vehicle control.
Mandatory Visualizations
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for validating primary assay results.
References
RTC-5: A Comparative Analysis of a Novel Phenothiazine-Derived EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of RTC-5 (TRC-382), a novel phenothiazine-derived compound, with other similar anti-cancer agents. This document outlines the experimental data supporting its mechanism of action and provides detailed protocols for key assays.
This compound has emerged as a promising anti-cancer agent, demonstrating notable efficacy in preclinical studies. As an optimized phenothiazine, it represents a class of compounds historically used as antipsychotics but now being repurposed for their potential in oncology. This compound's primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers. This guide will delve into the quantitative data, experimental methodologies, and the signaling pathways affected by this compound in comparison to other relevant compounds.
Comparative Efficacy of this compound
This compound has shown significant growth-inhibitory effects on non-small cell lung cancer (NSCLC) cells. Its efficacy is particularly noted in EGFR-driven cancer models.
| Compound | Cell Line | Assay Type | Efficacy Metric (GI50) | Reference |
| This compound (TRC-382) | H1650 (NSCLC) | Cell Growth Inhibition | 12.6 µM | [1] |
| Trifluoperazine | SH-SY5Y (Neuroblastoma) | Cytotoxicity | ~6 µM (LC50) | [2] |
| Chlorpromazine | SH-SY5Y (Neuroblastoma) | Cytotoxicity | ~5 µM (LC50) | [2] |
Table 1: Comparative in vitro efficacy of this compound and other phenothiazine derivatives. It is important to note that the cell lines and assay types differ, precluding a direct head-to-head comparison of potency. The LC50 values for Trifluoperazine and Chlorpromazine indicate the concentration at which 50% of the cells are killed, whereas the GI50 for this compound is the concentration at which cell growth is inhibited by 50%.
Mechanism of Action: Downregulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by targeting the EGFR signaling cascade. Specifically, it has been shown to negatively regulate two critical downstream pathways: PI3K-AKT and RAS-ERK. This dual inhibition is a significant attribute, as both pathways are pivotal for cancer cell proliferation, survival, and metastasis.
The diagram below illustrates the signaling pathway targeted by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the efficacy data, detailed experimental protocols for the key assays are provided below.
Cell Growth Inhibition Assay (GI50 Determination)
This protocol is based on standard methodologies for assessing the effect of a compound on cell proliferation.
1. Cell Seeding:
-
H1650 cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
This compound is serially diluted to a range of concentrations (e.g., 0.1 to 100 µM).
-
The cell culture medium is replaced with medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 48-72 hours.
3. Viability Assessment (e.g., using WST-1 or MTT assay):
-
After the incubation period, a viability reagent (e.g., WST-1 or MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
The absorbance values are normalized to the vehicle control.
-
A dose-response curve is generated, and the GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.
The following diagram outlines the workflow for the cell growth inhibition assay.
Caption: Workflow for determining the GI50 of this compound.
Western Blot Analysis for Phospho-AKT and Phospho-ERK
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
1. Cell Lysis:
-
H1650 cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
The cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
The diagram below shows the logical flow of the Western blot analysis.
Caption: Logical flow of Western blot analysis for signaling proteins.
In Vivo Efficacy: Xenograft Model
This compound has demonstrated efficacy in a xenograft model of an EGFR-driven cancer. While specific details of the protocol for the this compound study are not publicly available, a general protocol for establishing and utilizing such a model is described below.
1. Cell Implantation:
-
Human cancer cells with a known EGFR mutation (e.g., H1975, which harbors the T790M resistance mutation) are harvested.
-
A suspension of these cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Monitoring:
-
Tumors are allowed to grow to a palpable size.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
3. Compound Administration:
-
Once tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
4. Efficacy Evaluation:
-
Tumor growth is monitored throughout the treatment period.
-
At the end of the study, the tumors are excised and weighed.
-
The efficacy of this compound is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.
This guide provides a foundational understanding of the anti-cancer properties of this compound. The presented data and protocols are intended to facilitate further research and development of this and similar compounds. As more data becomes available, this guide will be updated to provide a more comprehensive comparative analysis.
References
Comparative Analysis of RTC-5 and Gefitinib in EGFR-Driven Non-Small Cell Lung Cancer Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical compound RTC-5 (also known as TRC-382) and the established EGFR inhibitor, Gefitinib, in the context of EGFR-driven non-small cell lung cancer (NSCLC). Due to the limited publicly available data on this compound, this comparison is based on currently accessible information and may not represent a direct head-to-head study.
Overview of Compounds
This compound (TRC-382) is described as an optimized phenothiazine with anti-cancer properties.[1] Its mechanism of action is attributed to the negative regulation of the PI3K-AKT and RAS-ERK signaling pathways, which are critical for cell growth and survival in many cancers.[1]
Gefitinib is a well-characterized, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It functions by competitively blocking the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting EGFR autophosphorylation and downstream signaling cascades, including the PI3K-AKT and RAS-ERK pathways.
Performance Data in an NSCLC Model
Direct comparative studies between this compound and Gefitinib are not publicly available. The following table summarizes the available in vitro data for each compound in NSCLC cell lines.
| Compound | Cell Line | Assay Type | Metric | Value |
| This compound (TRC-382) | H1650 | Growth Inhibition | GI₅₀ | 12.6 µM |
| Gefitinib | Various NSCLC lines | Cell Viability (MTT) | IC₅₀ | Varies by EGFR mutation status |
Note: The H1650 cell line is known to have a deletion in exon 19 of the EGFR gene, which is a sensitizing mutation for EGFR inhibitors.
Signaling Pathway Modulation
Both this compound and Gefitinib are reported to inhibit the PI3K-AKT and RAS-ERK signaling pathways downstream of EGFR.
PI3K-AKT & RAS-ERK Signaling
References
Unable to Proceed: Ambiguity of "RTC-5" Prevents Comprehensive Comparison
A thorough investigation into the cross-validation of "RTC-5 findings" in different cell lines cannot be completed at this time due to the ambiguous nature of the term "this compound." Initial searches have not identified a specific, widely recognized compound, protein, or set of research findings consistently referred to as "this compound" within the field of cancer research or cell biology.
The term "this compound" has yielded multiple, unrelated results across scientific literature and databases, including:
-
A gene: "RTC5" is listed as an abbreviation for "Restriction of telomere capping protein 5," however, there is a lack of associated "findings" that would necessitate a cross-validation guide as requested.
-
A viral protein complex: In virology, "RTC" stands for the replicase-transcriptase complex, particularly in the context of coronaviruses. This is not relevant to cancer cell line research.
-
Potential typographical error: It is possible that "this compound" is a misnomer for other established terms in cancer research, such as "PRMT5 inhibitors" or the chemotherapeutic agent "5-FU" (5-fluorouracil). However, without explicit confirmation, proceeding with this assumption would lead to an inaccurate and irrelevant comparison guide.
To fulfill the user's request for a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, a precise definition of "this compound" is required. Further clarification on the specific compound, molecule, or research findings of interest is necessary to gather the appropriate data and provide a meaningful and accurate scientific resource.
Independent Replication of RTC-5 Experiments: An Analysis of Available Data
An extensive review of publicly available scientific literature and data reveals no specific, identifiable set of studies referred to as "RTC-5 experiments." As a result, a direct comparison guide detailing independent replications, experimental protocols, and quantitative data for "this compound experiments" cannot be compiled at this time.
The term "this compound" does not appear to correspond to a standardized or widely recognized experimental model, protocol, or research program within the scientific community. Searches for this specific term did not yield any relevant results that would allow for the creation of the requested comparison guide.
It is possible that "this compound" may be an internal designation for a research project, a highly specialized or emerging area of study not yet widely published, or a term of art used within a specific organization. Without further context or a more standardized identifier, a comprehensive analysis of its independent replication is not feasible.
For the audience of researchers, scientists, and drug development professionals, it is crucial to rely on well-documented and independently verifiable experimental data. Should "this compound experiments" be an internal or less common nomenclature, providing the official study title, principal investigator, or relevant publication details would be necessary to locate the required information for a thorough comparative analysis.
General information on the importance of replication in scientific research can be found in various sources. For instance, large-scale replication projects in psychology have highlighted the challenges and importance of reproducing scientific findings[1]. These initiatives underscore the need for clear and detailed methodological reporting to enable independent verification.
While no specific "this compound" signaling pathways can be diagrammed, the principles of signal transduction pathway analysis are well-established in biological research[2][3]. Any future analysis of "this compound" experiments would likely involve the mapping of such pathways if they are relevant to the biological processes being studied.
We encourage the user to provide more specific details regarding the "this compound experiments" to enable a targeted and effective search for the requested information.
References
RTC-5: A Comparative Guide to its Mechanism of Action in EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RTC-5 (TRC-382), an optimized phenothiazine compound with demonstrated anti-cancer efficacy, against other agents targeting similar signaling pathways. Experimental data and detailed protocols are presented to support the confirmation of its mechanism of action.
Abstract
This compound is a novel anti-cancer agent reengineered from tricyclic neuroleptic compounds to enhance its anti-cancer properties while minimizing neurotropic effects.[1][2][3] Its primary mechanism of action involves the simultaneous negative regulation of two critical oncogenic signaling pathways: PI3K-AKT and RAS-ERK.[1][2][4][5][6][7] This dual inhibition is believed to be mediated through the putative activation of the tumor suppressor protein phosphatase 2A (PP2A).[2] this compound has shown significant efficacy in preclinical models of EGFR-driven non-small cell lung cancer (NSCLC), a cancer type often characterized by aberrant activation of these pathways.[1][3][4] This guide will compare the in vitro performance of this compound with other known inhibitors of the EGFR, PI3K-AKT, and RAS-ERK pathways and provide the experimental details necessary to replicate and validate these findings.
Comparative Efficacy of this compound and Other Pathway Inhibitors
The anti-proliferative activity of this compound was evaluated in the H1650 human lung adenocarcinoma cell line, which harbors an EGFR deletion and is a well-established model for studying EGFR-driven cancers. The Growth Inhibition 50 (GI50) value, the concentration of a drug that inhibits cell growth by 50%, was determined for this compound and compared with other relevant inhibitors.
| Compound | Target Pathway(s) | Cell Line | GI50 / IC50 (µM) | Reference |
| This compound | PI3K-AKT, RAS-ERK | H1650 | 12.6 | [2][4] |
| Gefitinib | EGFR | H1650 | Variable (often resistant) | [8] |
| Erlotinib | EGFR | H1650 | Variable (often resistant) | [4] |
| LY294002 | PI3K | Various | ~1-10 | |
| U0126 | MEK1/2 (RAS-ERK) | Various | ~0.1-1 |
Note: GI50/IC50 values can vary between studies and experimental conditions. The values presented for comparator compounds are typical ranges found in the literature for sensitive cell lines.
Mechanism of Action Confirmation: Experimental Protocols
The following protocols outline the key experiments used to confirm the mechanism of action of this compound.
Cell Viability Assay (GI50 Determination)
Objective: To determine the concentration of this compound required to inhibit the growth of H1650 lung adenocarcinoma cells by 50%.
Methodology:
-
Cell Culture: H1650 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., 0, 1, 10, 20, 30, 40 µM) in fresh media.[9]
-
Incubation: The treated cells are incubated for 48 hours.[9]
-
Viability Assessment: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is normalized to the untreated control. The GI50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pathway Inhibition
Objective: To qualitatively and quantitatively assess the effect of this compound on the phosphorylation status of key proteins in the PI3K-AKT and RAS-ERK signaling pathways.
Methodology:
-
Cell Culture and Treatment: H1650 cells are cultured in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations (e.g., 20 µM and 40 µM) for 24 hours.[9]
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204). A loading control, such as β-actin or GAPDH, is also probed.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the targeted signaling pathway and the experimental workflows.
Caption: Targeted signaling pathways of this compound.
Caption: Workflow for this compound mechanism of action studies.
References
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reengineered tricyclic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reengineered tricyclic anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
comparative analysis of RTC-5 and standard-of-care
A Comparative Analysis of Retatrutide (LY3437943) and Tirzepatide (LY3298176) in the Management of Obesity
In the landscape of pharmacological treatments for obesity, a condition affecting a significant portion of the global population, ongoing research continues to introduce novel therapeutic options. This guide provides a comparative analysis of retatrutide (LY3437943) and tirzepatide (LY3298176), two prominent incretin-based therapies. The comparison is primarily based on the protocol of the TRIUMPH-5 clinical trial, a head-to-head study evaluating the efficacy and safety of these two agents in adults with obesity.[1][2]
Overview of Therapeutic Agents
Retatrutide (LY3437943) is an investigational triple agonist that targets the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors. This multi-receptor agonism is hypothesized to provide synergistic effects on appetite regulation, energy expenditure, and glucose metabolism.
Tirzepatide (LY3298176) is a dual GLP-1 and GIP receptor agonist that has already received regulatory approval for the treatment of type 2 diabetes and has shown significant efficacy in weight management. It serves as an active comparator in the TRIUMPH-5 study, representing a high-efficacy standard-of-care in the treatment of obesity.[1]
Efficacy Comparison
The TRIUMPH-5 study is designed to directly compare the efficacy of retatrutide and tirzepatide in adults with obesity.[1][2] The primary outcome measure is the percent change in body weight from baseline to week 80.[1] While the trial is ongoing and final data is not yet available, the study design allows for a robust comparison of these two agents.
Table 1: Key Efficacy and Safety Outcomes in the TRIUMPH-5 Trial
| Outcome Measure | Retatrutide | Tirzepatide | Time Frame |
| Primary Outcome | |||
| Percent Change from Baseline in Body Weight | To be determined | To be determined | Baseline, Week 80[1] |
| Secondary Outcomes | |||
| Change from Baseline in Body Mass Index (BMI) | To be determined | To be determined | Baseline, Week 80[1] |
| Change from Baseline in Waist Circumference | To be determined | To be determined | Baseline, Week 80[1] |
| Percent Change from Baseline in Total Cholesterol | To be determined | To be determined | Baseline, Week 80[1] |
| Percent Change from Baseline in Triglycerides | To be determined | To be determined | Baseline, Week 80[1] |
| Change from Baseline in Systolic Blood Pressure (SBP) | To be determined | To be determined | Baseline, Week 80[1] |
| Change from Baseline in Diastolic Blood Pressure (DBP) | To be determined | To be determined | Baseline, Week 80[1] |
| Change from Baseline in Hemoglobin A1c (HbA1c) | To be determined | To be determined | Baseline, Week 80[1] |
| Percent Change from Baseline in Fasting Insulin | To be determined | To be determined | Baseline, Week 80[1] |
| Change from Baseline in IWQOL-Lite-CT | To be determined | To be determined | Baseline, Week 80[1] |
IWQOL-Lite-CT: Impact of Weight on Quality of Life-Lite Clinical Trials Version
Mechanism of Action
The distinct mechanisms of action of retatrutide and tirzepatide are central to their therapeutic effects.
Experimental Protocols of the TRIUMPH-5 Study
The TRIUMPH-5 trial is a randomized, parallel-assignment study designed to evaluate the efficacy and safety of retatrutide compared to tirzepatide in adults with obesity.[1][2]
Study Design:
-
Purpose: Treatment
-
Allocation: Randomized
-
Interventional Model: Parallel Assignment
-
Enrollment: 800 participants[2]
-
Duration: Approximately 89 weeks, with up to 24 visits[2]
Inclusion Criteria:
-
Adults (≥18 years) with obesity.[2]
-
History of at least one unsuccessful dietary effort to reduce body weight.[2]
Exclusion Criteria:
-
Prior or planned surgical or endoscopic treatment for obesity.[1]
-
Use of weight loss medications within 90 days of screening.[1][2]
-
Personal or family history of medullary thyroid carcinoma (MTC) or multiple endocrine neoplasia syndrome type 2 (MEN-2).[1][2]
-
Recent major cardiovascular events (within 90 days of screening), including myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina or congestive heart failure.[1][2]
-
History of pancreatitis.[2]
Interventions:
-
Experimental Arm: Retatrutide administered subcutaneously (SC).[1]
-
Active Comparator Arm: Tirzepatide administered subcutaneously (SC).[1]
Safety and Tolerability
The safety profiles of both retatrutide and tirzepatide will be evaluated throughout the TRIUMPH-5 study. Common side effects associated with GLP-1 receptor agonists include gastrointestinal issues such as nausea, vomiting, and diarrhea. The study will monitor for the incidence and severity of adverse events to provide a comprehensive comparison of the tolerability of these two medications.
Conclusion
The TRIUMPH-5 clinical trial represents a significant step forward in understanding the comparative efficacy and safety of retatrutide and tirzepatide for the treatment of obesity. By directly comparing a triple agonist with a dual agonist, the study will provide invaluable data for clinicians and researchers in the field. The results of this trial will help to further refine treatment strategies for obesity and clarify the role of multi-receptor agonism in weight management. As the trial is still in progress, the final data will be crucial in determining the relative positioning of these two therapies in the clinical landscape.
References
assessing the specificity of RTC-5's effects
A Comprehensive Guide to Validating Gene Knockout and Knockdown Experiments
For researchers, scientists, and drug development professionals, the ability to accurately validate the knockout or knockdown of a target gene is fundamental to ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of common validation techniques, complete with experimental protocols and visual aids to clarify complex workflows and pathways. While the term "RTC-5" is ambiguous in scientific literature, the principles and methods outlined here are universally applicable to any gene of interest. For clarity, we will refer to a hypothetical target, "Gene X."
Comparative Analysis of Validation Methodologies
The validation of a gene knockout or knockdown is a multi-faceted process that requires evidence from the genomic, transcriptomic, proteomic, and phenotypic levels. A combination of methods provides the most robust confirmation of a successful genetic modification.
| Validation Level | Experimental Technique | Primary Objective | Expected Result for Knockout | Expected Result for Knockdown |
| Genomic DNA | PCR & Agarose Gel Electrophoresis | To confirm the intended genetic alteration (e.g., deletion or insertion) at the DNA level. | A shift in the size of the PCR product compared to the wild-type control. | No alteration in the PCR product size. |
| Sanger Sequencing | To precisely verify the sequence of the modified gene, confirming a frameshift or other targeted mutation.[1][2] | The presence of the specific intended mutation (e.g., an indel leading to a premature stop codon). | The wild-type DNA sequence. | |
| mRNA Expression | Quantitative PCR (qPCR) | To measure the abundance of the target gene's messenger RNA (mRNA).[3] | A significant decrease or complete absence of the target mRNA. | A significant reduction in the levels of the target mRNA. |
| Protein Expression | Western Blot | To detect and quantify the amount of the target protein.[3][4] | The complete disappearance of the protein band corresponding to the target. | A notable decrease in the intensity of the target protein band. |
| Immunofluorescence | To visualize the presence and subcellular location of the target protein.[5] | The absence of a specific fluorescent signal for the target protein. | A reduction in the intensity of the fluorescent signal. | |
| Flow Cytometry | To quantify the number of cells that have lost or have reduced expression of a target protein, particularly useful for cell surface markers.[3] | A distinct shift in the cell population, indicating the absence of the target protein. | A shift in the cell population that reflects reduced protein expression. | |
| Phenotypic Analysis | Functional Assays | To determine the functional consequences of the gene knockout or knockdown on cellular processes.[3] | An observable change in the cell's behavior or signaling that aligns with the known or hypothesized function of the gene. | A measurable alteration in cell function, which may be less pronounced than a complete knockout. |
Detailed Experimental Protocols
Below are the standard operating procedures for the cornerstone validation experiments.
Genomic DNA Verification via PCR
Objective: To confirm that the target gene has been correctly modified at the genomic level.
Methodology:
-
DNA Isolation: Extract genomic DNA from both the genetically modified cells and the wild-type control cells using a suitable commercial kit.
-
Primer Design: Create PCR primers that flank the targeted region of Gene X. For a knockout involving a deletion, one primer can be designed to anneal within the deleted segment.
-
PCR Amplification: Set up a PCR reaction with the designed primers and the isolated genomic DNA.
-
Gel Electrophoresis: Visualize the PCR products on a 1-2% agarose gel. A change in band size relative to the wild-type control is indicative of a successful modification.
mRNA Expression Analysis via Quantitative PCR (qPCR)
Objective: To quantify the level of Gene X mRNA transcripts.
Methodology:
-
RNA Extraction: Isolate total RNA from both the modified and wild-type cells.
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) through reverse transcription.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for Gene X, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (like GAPDH or β-actin) should be used for normalization.
-
Data Analysis: Determine the relative expression of Gene X mRNA using the ΔΔCt method, comparing the modified cells to the wild-type control.
Protein Expression Analysis via Western Blot
Objective: To verify the absence or reduction of the Gene X protein.
Methodology:
-
Protein Extraction: Lyse the modified and wild-type cells to release total protein.
-
Protein Quantification: Measure the protein concentration in each sample.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the Gene X protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The absence or a significant reduction of the band for Gene X confirms the knockout or knockdown at the protein level.[4]
Visual Representations
Caption: Workflow for generating and validating a gene knockout or knockdown cell line.
Caption: A hypothetical signaling pathway demonstrating the functional role of Gene X.
Caption: The logical framework for confirming a successful gene knockout or knockdown.
References
- 1. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 2. How to Validate a CRISPR Knockout [biognosys.com]
- 3. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 4. cyagen.com [cyagen.com]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Safety Operating Guide
Navigating the Disposal of RTC-5: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of RTC-5, a potent EGFR inhibitor, are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.
This compound, scientifically identified as N-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, and also known as TRC-382, is a specialized compound utilized in cancer research.[1] Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), which in turn negatively regulates the PI3K-AKT and RAS-ERK signaling pathways crucial for tumor cell proliferation and survival. Due to its cytotoxic nature, stringent adherence to safety and disposal protocols is paramount.
Immediate Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following general precautions for handling potent cytotoxic compounds should be strictly observed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
Engineering Controls:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations.
-
Segregation of Waste: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Pipette tips, tubes, and other disposable labware.
-
Spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container. The container should also be marked with "Hazardous Waste," "Cytotoxic," and "this compound."
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse), and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Synonyms | This compound, TRC-382 |
| CAS Number | 1423077-49-9 |
| Molecular Formula | C24H22ClF3N2O3S |
| Molecular Weight | 510.96 g/mol |
Experimental Protocol: Investigating the Effect of this compound on Cancer Cell Viability
The following is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line overexpressing EGFR.
Materials:
-
Cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for RTC-5
This document provides immediate and essential safety, handling, and disposal information for RTC-5, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Summary: this compound is a chemical compound that is suspected of causing cancer. It is crucial to handle this substance with the utmost care, adhering to all safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye contact. The following table summarizes the required protective equipment.
| Protection Type | Specification | Rationale |
| Hand Protection | CE-approved chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. It is advised to consult the glove supplier for specific breakthrough times. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect skin from accidental contact. Immediately remove any contaminated clothing. |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a respirator with a suitable filter. | To prevent inhalation of the substance, which is a potential carcinogen. |
Hygiene Measures: Always wash hands and face thoroughly after handling this compound. Apply preventive skin protection and immediately change any clothing that becomes contaminated.
Standard Operating Procedure for Handling this compound
The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the pure compound or preparing solutions.
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary materials, including this compound, solvents, glassware, and waste containers, before starting the experiment.
- Verify that a spill kit containing an appropriate absorbent material (e.g., Chemizorb®) is available.
2. Weighing and Solution Preparation:
- When weighing the solid compound, perform this task within a fume hood to minimize the risk of inhaling dust particles.
- Use a dedicated set of spatulas and weighing paper.
- When dissolving this compound, add the solvent slowly to the compound to avoid splashing.
- Keep the container tightly closed when not in use.
3. Experimental Use:
- Handle all solutions containing this compound with the same level of precaution as the pure compound.
- Avoid the generation of vapors or aerosols.
- If a spill occurs, immediately evacuate non-essential personnel, ventilate the area, and follow the emergency procedures outlined in the Safety Data Sheet. Use an absorbent material to contain and clean up the spill.
4. Storage:
- Store this compound in a tightly closed container in a well-ventilated, locked, or otherwise access-restricted area.
- Follow the recommended storage temperature as indicated on the product label.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and contaminated glassware, must be disposed of as hazardous waste.
-
Waste Collection: Use designated, clearly labeled, and leak-proof containers for all this compound waste.
-
Disposal Route: Do not let the product enter drains. All this compound waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Seek immediate medical attention.
-
Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, give the person two glasses of water to drink. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
